Product packaging for 6-O-p-Coumaroyl scandoside methyl ester(Cat. No.:)

6-O-p-Coumaroyl scandoside methyl ester

Cat. No.: B12379598
M. Wt: 550.5 g/mol
InChI Key: ABYPZHZWILXERF-BYMAQSFPSA-N
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Description

6-O-E-pcoumaroyl scandoside methyl ester is a natural product found in Oldenlandia herbacea var. herbacea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O13 B12379598 6-O-p-Coumaroyl scandoside methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

IUPAC Name

methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1

InChI Key

ABYPZHZWILXERF-BYMAQSFPSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)/C=C/C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has garnered attention within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and quantification, and insights into its biological activities. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the potential of this natural product.

Natural Sources of 6-O-p-Coumaroyl Scandoside Methyl Ester

The primary natural source of this compound is the plant Oldenlandia diffusa (synonymous with Hedyotis diffusa), a well-known herb in traditional Chinese medicine.[1][2][3] This compound has also been reported in Oldenlandia herbacea var. herbacea. An isomer, 6-O-(p-coumaroyl)-catalpol, known as specioside, has been isolated from the bark of Tabebuia rosea.

Quantitative Analysis

The concentration of this compound can vary among different samples of Oldenlandia diffusa. High-performance liquid chromatography (HPLC) is a reliable method for the quantification of this and other iridoid glycosides in plant material.[4] While specific yields can be batch-dependent, HPLC analysis provides a standardized method for quality control.

Plant SourceCompoundMethod of QuantificationReference
Oldenlandia diffusa (Willd.) Roxb.E-6-O-p-coumaroyl scandoside methyl esterHigh-Performance Liquid Chromatography (HPLC)[4]
Oldenlandia corymbosaScandoside methyl esterHigh-Performance Liquid Chromatography (HPLC)[5]

Experimental Protocols

Extraction and Isolation of this compound from Oldenlandia diffusa

The isolation of this compound from Oldenlandia diffusa involves a multi-step process of extraction and chromatographic purification.

1. Extraction:

  • The aerial parts of Oldenlandia diffusa are collected, dried, and powdered.

  • The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

  • The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and n-butanol.

  • The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.[6]

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (prep-HPLC) with a C18 column.[7][8] A common mobile phase for prep-HPLC is a gradient of methanol and water.

  • The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Dried & Powdered Oldenlandia diffusa solvent Methanol Extraction plant->solvent extract Crude Methanol Extract solvent->extract partition Solvent Partitioning (n-Hexane, Chloroform, n-Butanol) extract->partition n_butanol n-Butanol Fraction partition->n_butanol silica Silica Gel Column Chromatography n_butanol->silica prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc pure_compound Pure 6-O-p-Coumaroyl Scandoside Methyl Ester prep_hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory activity.[1] Iridoid glycosides, as a class of compounds, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.

Iridoid glycosides, such as this compound, are thought to interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces LPS LPS LPS->TLR4 Binds

Figure 2. Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with documented anti-inflammatory properties, primarily sourced from Oldenlandia diffusa. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its mechanism of action is likely linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this iridoid glycoside. Further in-depth studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

An In-depth Technical Guide to the Putative Biosynthesis of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid ester with noted anti-inflammatory activity. As the complete pathway has not been fully elucidated in a single study, this document presents a putative pathway constructed from well-characterized precursor pathways: the iridoid biosynthesis pathway leading to the scandoside methyl ester core, the general phenylpropanoid pathway that produces the p-coumaroyl acyl donor, and a final enzymatic esterification step. This guide includes quantitative kinetic data for key enzymes, detailed experimental protocols, and a visual representation of the metabolic cascade.

Proposed Biosynthetic Pathway

The biosynthesis of 6-O-p-Coumaroyl scandoside methyl ester is hypothesized to occur in three distinct stages:

  • Stage 1: Iridoid Backbone Formation: Synthesis of the core iridoid glucoside, scandoside methyl ester, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). This multi-step process involves cyclization, oxidation, and glycosylation.

  • Stage 2: Phenylpropanoid Pathway: Synthesis of the acyl donor, p-coumaroyl-CoA, from the amino acid L-phenylalanine. This is a central pathway in plant secondary metabolism.

  • Stage 3: Acylation: The final esterification step where the scandoside methyl ester molecule is acylated at the 6-O-position of its glucose moiety with p-coumaroyl-CoA. This reaction is likely catalyzed by a member of the versatile BAHD acyltransferase family.[1][2][3]

The complete proposed pathway is visualized in the diagram below.

G cluster_0 Stage 1: Iridoid Pathway cluster_1 Stage 2: Phenylpropanoid Pathway cluster_2 Stage 3: Acylation GPP Geranyl Pyrophosphate (GPP) Geraniol (B1671447) Geraniol GPP->Geraniol GES Nepetalactol Nepetalactol Geraniol->Nepetalactol G8H, 8-HGO, ISY Iridotrial Iridotrial Nepetalactol->Iridotrial Loganic_Acid Loganic Acid Iridotrial->Loganic_Acid Multiple Steps Loganin Loganin Loganic_Acid->Loganin LAMT Scandoside Scandoside Loganin->Scandoside Multiple Steps Scandoside_ME Scandoside Methyl Ester Scandoside->Scandoside_ME SAMT Final_Product 6-O-p-Coumaroyl Scandoside Methyl Ester Scandoside_ME->Final_Product Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Final_Product BAHD Acyltransferase

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize published kinetic data for key enzymes from the proposed pathway. Note that values can vary significantly depending on the plant species and experimental conditions.

Table 1: Kinetic Parameters of Iridoid Pathway Enzymes

Enzyme Abbreviation Organism Substrate K_m (µM) k_cat (s⁻¹) / V_max Reference
Geraniol Synthase GES Ocimum basilicum Geranyl Diphosphate 21 V_max: 6.24 pmol/s/mg [4]
Geraniol Synthase GES Ocimum basilicum Mn²⁺ 51 - [4]

| Geraniol Synthase | GES | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - |[5] |

Table 2: Kinetic Parameters of Phenylpropanoid Pathway Enzymes

Enzyme Abbreviation Organism Substrate K_m (mM) Reference
Phenylalanine Ammonia-lyase PAL Trichosporon cutaneum L-Phenylalanine 5.0 ± 1.1 [6]
Phenylalanine Ammonia-lyase PAL Annona cherimola L-Phenylalanine Showed two K_m values [2]
4-Coumarate:CoA Ligase 4CL Populus trichocarpa x P. deltoides 4-Coumaric Acid 19 ± 1 µM [7]

| 4-Coumarate:CoA Ligase | 4CL | Populus trichocarpa x P. deltoides | Ferulic Acid | 40 ± 5 µM |[7] |

Table 3: Kinetic Parameters of BAHD Acyltransferases

Enzyme Organism Acyl Donor Acyl Acceptor K_m (µM) Reference
Hydroxycinnamoyl-CoA:shikimate HCT Cichorium intybus p-Coumaroyl-CoA Shikimate 1.8 ± 0.3 [1]

| Hydroxycinnamoyl-CoA:quinate HQT | Cichorium intybus | p-Coumaroyl-CoA | Quinate | 23.9 ± 3.4 |[1] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments relevant to studying the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize enzyme function and kinetics, proteins are often produced in a heterologous host like E. coli.

  • Objective: To produce and purify active recombinant enzymes (e.g., PAL, 4CL, BAHD Acyltransferase) for in vitro assays.

  • Protocol Outline:

    • Gene Cloning: The target gene's coding sequence is amplified from plant cDNA and cloned into a suitable expression vector (e.g., pET series with a His-tag).

    • Transformation: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).[8][9]

    • Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Cells are grown at 37°C until the OD₆₀₀ reaches 0.5-0.8. Protein expression is induced by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.4-1.0 mM, followed by incubation at a lower temperature (e.g., 18-30°C) for several hours or overnight.[10]

    • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.[8]

    • Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove unbound proteins.[11]

    • Elution: The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

    • Buffer Exchange/Desalting: The purified protein is desalted or buffer-exchanged into a suitable storage buffer using dialysis or a desalting column. Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assays
  • Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which has a characteristic absorbance at 290 nm. The rate of increase in absorbance is directly proportional to PAL activity.[12][13][14]

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (e.g., 50-100 mM, pH 8.0-8.8) and L-phenylalanine solution.

    • Initiation: The reaction is initiated by adding the purified enzyme or crude plant extract to the reaction mixture.

    • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 290 nm over time at a controlled temperature (e.g., 30-37°C).[15]

    • Calculation: Enzyme activity is calculated using the molar extinction coefficient of trans-cinnamic acid. One unit of activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

  • Principle: 4CL catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, p-coumaroyl-CoA, has a distinct absorbance maximum around 333 nm, which can be monitored to determine enzyme activity.[16][17]

  • Methodology:

    • Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH ~8.0), MgCl₂, ATP, Coenzyme A (CoA), and p-coumaric acid.[18]

    • Initiation and Measurement: The reaction is started by adding the enzyme. The formation of p-coumaroyl-CoA is monitored by measuring the increase in absorbance at 333 nm.[16]

    • Calculation: The rate of reaction is calculated using the molar extinction coefficient of p-coumaroyl-CoA.

Analytical Methods for Metabolite Detection
  • Objective: To separate, identify, and quantify scandoside and related iridoid glycosides in plant extracts.

  • Protocol Outline:

    • Sample Extraction: Freeze-dried and ground plant material is extracted with a solvent such as 70-95% methanol (B129727) or ethanol, often overnight with shaking.[19][20] The extract is then filtered.

    • Chromatographic Separation: The filtered extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.

      • Column: A reversed-phase C18 column is commonly used.[20]

      • Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile.[20]

      • Detection: Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, monitoring at wavelengths relevant for iridoids (~235-275 nm).

    • Quantification: Identification and quantification are achieved by comparing retention times and UV spectra with those of authentic standards (e.g., scandoside).

  • Objective: To identify and characterize this compound and related compounds with high sensitivity and specificity.[21][22][23]

  • Protocol Outline:

    • Sample Preparation: Plant extracts are prepared as described for HPLC analysis. The extract may require further purification by Solid Phase Extraction (SPE) to remove interfering compounds.[24]

    • LC Separation: Separation is performed on a UHPLC or HPLC system, typically with a C18 column and a gradient mobile phase of acidified water and methanol/acetonitrile.

    • Mass Spectrometry Detection: The eluent from the LC is directed into a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.[21][25]

    • Data Acquisition: Data is acquired in both full scan mode (to determine parent ion masses) and tandem MS (MS/MS) mode. In MS/MS, parent ions are fragmented to produce a characteristic fragmentation pattern that is used for structural confirmation. Multiple Reaction Monitoring (MRM) can be used for highly sensitive quantification.[22]

    • Compound Identification: The target compound is identified by its accurate mass, retention time, and the fragmentation pattern of its parent ion, which should match either a known standard or predicted fragmentation patterns.[21]

References

An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1][2][3][4][5] Found in plants such as Oldenlandia diffusa (also known as Hedyotis diffusa), this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of 6-O-p-Coumaroyl scandoside methyl ester, with a focus on data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound possesses a complex chemical structure characterized by a central iridoid core, a glucose moiety, and a p-coumaroyl group attached to the glucose. Its systematic IUPAC name is methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.[6]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC26H30O13[6]
Molecular Weight550.51 g/mol [6]
AppearanceWhite solid/powder[5][7]
CAS Number83946-90-1[6]
Spectral Data

Biological Activities and Mechanism of Action

This compound exhibits several biological activities that are of interest for drug discovery and development.

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties.[1] While specific IC50 values for its direct activity are not widely published, related iridoid glycosides from Hedyotis diffusa have been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[8][9][10][11][12] The proposed mechanism of action involves the inhibition of key inflammatory signaling pathways.

Anticancer Activity

(E)-6-O-p-Coumaroyl scandoside methyl ester has demonstrated moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3).[5] However, specific IC50 values from these studies are not yet publicly available. Further research is needed to quantify its cytotoxic and anti-proliferative efficacy against various cancer cell lines.

Antioxidant Activity

The presence of a p-coumaroyl moiety suggests that this compound possesses antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are typically used to quantify such activity.[13][14][15][16][17] While the specific IC50 values for this compound in these assays are not readily found in the literature, its structural components strongly suggest antioxidant potential.

Signaling Pathways

The anti-inflammatory effects of iridoid glycosides are often attributed to their modulation of critical intracellular signaling pathways. Based on studies of related compounds and extracts from Hedyotis diffusa, it is hypothesized that this compound may inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is proposed that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of p65.[18][19][20][21]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nuclear) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation? MAPK_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->p38 Inhibits Compound->JNK Inhibits Compound->ERK Inhibits Isolation_Workflow Start Dried Hedyotis diffusa Plant Material Extraction Extraction with 95% Ethanol (B145695) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Partition with n-Butanol Concentration->Partition Column_Chromatography Column Chromatography (e.g., Silica Gel, ODS) Partition->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Final_Product Pure 6-O-p-Coumaroyl scandoside methyl ester Prep_HPLC->Final_Product

References

In-Depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester (CAS 83946-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with the CAS number 83946-90-1, is a significant bioactive phytochemical predominantly isolated from the medicinal plant Oldenlandia diffusa (syn. Hedyotis diffusa). This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. The document details its known anti-inflammatory and anti-proliferative effects, supported by available data and experimental methodologies. Furthermore, it explores the potential mechanisms of action, including the modulation of key signaling pathways, and provides protocols for its isolation and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

6-O-p-Coumaroyl scandoside methyl ester is a complex natural product with a defined chemical structure and distinct physical properties.

PropertyValueSource
CAS Number 83946-90-1[1][2]
Molecular Formula C26H30O13[3][4]
Molecular Weight 550.51 g/mol [1][5]
IUPAC Name methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[2]
Synonyms (E)-6-O-(p-coumaroyl)scandoside methyl ester, 6-O-E-Pcoumaroyl Scandoside Methyl Ester[2][3]
Appearance White solid/powder[3][6]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[7]

Biological Activities and Therapeutic Potential

This compound has demonstrated notable biological activities, particularly in the areas of anti-inflammation and cancer cell proliferation.

Anti-Inflammatory Activity

This compound has been identified as having anti-inflammatory properties.[1][5] While specific quantitative data on its direct anti-inflammatory action are limited in the public domain, studies on the extracts of Oldenlandia diffusa, rich in this and similar iridoid glycosides, suggest a mechanism involving the modulation of key inflammatory pathways. Research on other constituents of Oldenlandia diffusa has shown inhibition of pro-inflammatory mediators and suppression of the NF-κB and MAPK signaling pathways.[7]

Anti-Proliferative Activity

A significant finding is the moderate anti-proliferation effect of this compound on PC3 human androgen-independent prostate cancer cells.[3][7][8] This activity highlights its potential as a lead compound for the development of novel anticancer agents.

Mechanism of Action: Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on the activities of related compounds from Oldenlandia diffusa, it is hypothesized to modulate intracellular signaling cascades critical for inflammation and cell proliferation.

Potential_Signaling_Pathways cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor (e.g., TLR4) Stimuli->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) MAPK_Pathway->Gene_Expression activates AP-1 (not shown) IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates NFkB_translocation->Gene_Expression 6-O-p-Coumaroyl_scandoside_methyl_ester 6-O-p-Coumaroyl scandoside methyl ester 6-O-p-Coumaroyl_scandoside_methyl_ester->MAPK_Pathway Inhibition? 6-O-p-Coumaroyl_scandoside_methyl_ester->IKK Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from Oldenlandia diffusa is as follows:

Isolation_Workflow Plant_Material Dried Oldenlandia diffusa Extraction Extraction with Methanol/Ethanol Plant_Material->Extraction Partition Solvent Partitioning (e.g., with Ethyl Acetate) Extraction->Partition Chromatography1 Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Compound 6-O-p-Coumaroyl scandoside methyl ester Chromatography2->Compound Analysis Structure Elucidation (NMR, MS) Compound->Analysis

Caption: General workflow for isolation and purification.

A patent describes a method for abstracting and separating iridoid compound monomers from Oldenlandia diffusa, which would be a relevant starting point for developing a specific protocol.[1]

In Vitro Anti-Proliferative Assay (PC3 Cells)

The following is a generalized protocol for assessing the anti-proliferative activity of the compound on the PC3 cell line, based on standard methodologies.

  • Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., F-12K Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made in the cell culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations. A vehicle control (medium with the solvent) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition is then determined.

Pharmacokinetics

A study involving the administration of (E)-6-O-(p-coumaroyl)scandoside methyl ester to rats has been conducted. The pharmacokinetic analysis focused on the estimation of its metabolite, p-coumaric acid, in rat plasma using HPLC. This suggests that the compound is metabolized in vivo, and its biological effects may be attributed, in part, to its metabolites.[7]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and anti-proliferative activities. Its potential to inhibit the growth of androgen-independent prostate cancer cells warrants further investigation. Future research should focus on:

  • Elucidating the specific molecular targets and detailed mechanisms of action.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety in animal models of inflammation and cancer.

  • Optimizing its chemical structure to enhance its potency and pharmacokinetic properties for potential drug development.

This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing iridoid glycoside. The availability of detailed experimental protocols and a clear understanding of its biological activities are crucial for advancing this compound from the laboratory to potential clinical applications.

References

Unveiling the Bioactive Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the plant Hedyotis diffusa Willd. (also known as Oldenlandia diffusa).[1] This natural compound has garnered significant interest in the scientific community for its notable biological activities, particularly its anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the core biological activities of CSME, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action to support further research and drug development endeavors.

Core Biological Activities

CSME exhibits two primary, well-documented biological activities: anti-inflammatory and anti-proliferative (anticancer) effects. The p-coumaroyl moiety attached to the scandoside methyl ester core is believed to play a crucial role in these activities, a characteristic that has been observed in other natural compounds where this functional group enhances bioactivity.

Anti-inflammatory Activity

CSME has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The compound effectively reduces the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

The inhibitory effects of CSME on the production of NO, PGE2, TNF-α, and IL-6 in LPS-induced RAW 264.7 cells are summarized in the table below. The data represents the percentage of inhibition at different concentrations of CSME.

Concentration (µg/mL)Nitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
40~20%~15%~18%~25%
80~45%~35%~40%~50%
160~70%~60%~65%~75%

a. Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well. The cells are pre-treated with various concentrations of CSME (40, 80, and 160 µg/mL) for 1 hour before being stimulated with 50 ng/mL of lipopolysaccharide (LPS) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production: NO production in the cell culture supernatant is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

c. Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production: The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

While the precise signaling pathway for CSME is still under investigation, studies on other iridoids from Hedyotis diffusa suggest that its anti-inflammatory effects are likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in regulating the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TRAF6->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus translocates pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB->pro_inflammatory_genes activates transcription AP1 AP-1 MAPK_pathway->AP1 activates AP1->nucleus translocates AP1->pro_inflammatory_genes activates transcription CSME 6-O-p-Coumaroyl scandoside methyl ester CSME->IKK inhibits CSME->MAPK_pathway inhibits

Caption: Proposed anti-inflammatory mechanism of CSME.

Anticancer Activity

CSME has been shown to possess moderate anti-proliferative activity against human androgen-independent prostate cancer cells (PC3). This suggests its potential as a lead compound for the development of novel anticancer agents.

The anti-proliferative activity of CSME against PC3 cells is presented as the half-maximal inhibitory concentration (IC50).

Cell LineCompoundIC50 (µM)
PC3 (prostate cancer)6-O-p-Coumaroyl scandoside methyl ester85.3

a. Cell Culture: PC3 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere containing 5% CO2.

b. Cell Treatment and Proliferation Assay: For the assay, PC3 cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of CSME for 72 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

The general workflow for assessing the anti-proliferative activity of CSME is depicted below.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed PC3 cells in 96-well plates B Incubate overnight A->B C Add various concentrations of CSME B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate cell viability H->I J Determine IC50 value I->J

Caption: Workflow for MTT-based cell proliferation assay.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and moderate anticancer activities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling pathways of CSME, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies for inflammatory diseases and cancer. The structural features of CSME also make it an interesting scaffold for medicinal chemistry efforts to develop more potent and selective analogs.

References

Unraveling the Molecular Mechanisms of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) is an iridoid glycoside isolated from the medicinal plant Hedyotis diffusa.[1][2] Emerging evidence points to its potential as a therapeutic agent, primarily attributed to its anti-inflammatory and anti-proliferative properties.[1][3][4] This technical guide provides a comprehensive overview of the current understanding of CSME's mechanism of action, drawing upon direct studies and research on structurally related compounds. It details the proposed signaling pathways, presents available quantitative data, and outlines key experimental protocols for further investigation.

Core Biological Activities and Proposed Mechanisms of Action

While direct and exhaustive mechanistic studies on 6-O-p-Coumaroyl scandoside methyl ester are still emerging, a significant body of research on its source, Hedyotis diffusa, and related iridoid compounds, allows for the formulation of a probable mechanism of action. The primary activities of CSME appear to be centered around the modulation of inflammatory and cell proliferation pathways.

Anti-inflammatory Activity

CSME has demonstrated notable anti-inflammatory activity.[1][2] The core of this effect is likely the suppression of key inflammatory mediators. Research on other iridoids isolated from Hedyotis diffusa suggests that a primary mechanism is the inhibition of nitric oxide (NO) production.[3] This anti-inflammatory action is likely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines and enzymes. While direct evidence for CSME is pending, related iridoids from Hedyotis diffusa have been shown to suppress this pathway. The proposed mechanism involves the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6.

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. It is plausible that CSME exerts its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins. The suppression of JNK and p38 phosphorylation, in particular, has been observed with other anti-inflammatory constituents of Hedyotis diffusa.[2]

Anti-proliferative and Pro-apoptotic Activity

CSME has been reported to exhibit moderate anti-proliferative effects on human androgen-independent prostate cancer cells (PC3). While the precise molecular targets are yet to be fully elucidated, the mechanism likely involves the induction of apoptosis. In the context of prostate cancer, this could be mediated through the activation of caspase cascades, which are central to the execution of programmed cell death.

Quantitative Data

The following table summarizes the available quantitative data for the anti-inflammatory activity of iridoid derivatives isolated from Hedyotis diffusa. It is important to note that these are not direct values for CSME but for structurally related compounds, providing a benchmark for its potential potency.

CompoundBiological ActivityCell LineIC50 (µM)Reference
Iridoid Derivative 2NO Production InhibitionRAW 264.75.69[3]
Iridoid Derivative 4NO Production InhibitionRAW 264.76.16[3]
Iridoid Derivative 6NO Production InhibitionRAW 264.76.84[3]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to elucidate the precise mechanism of action of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of CSME. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Cell Lysis: RAW 264.7 cells, treated as described above, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a housekeeping protein (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay for Apoptosis
  • Cell Culture and Treatment: PC3 cells are cultured in an appropriate medium and treated with varying concentrations of CSME for 24-48 hours.

  • Cell Lysis: Cells are harvested and lysed according to the manufacturer's protocol of a commercial caspase activity assay kit (e.g., Caspase-3, -8, -9).

  • Fluorometric Assay: The lysate is incubated with a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

  • Quantification: The fluorescence of the cleaved substrate is measured using a fluorometer at the appropriate excitation and emission wavelengths. The caspase activity is expressed as the fold-change relative to untreated control cells.

Visualizations of Proposed Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental workflows.

G Proposed Anti-inflammatory Mechanism of CSME cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (JNK, p38, ERK) TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_genes Activates Transcription NFkB_pathway->Pro_inflammatory_genes Activates Transcription CSME CSME CSME->MAPK_pathway Inhibits CSME->NFkB_pathway Inhibits Inflammation Inflammation Pro_inflammatory_genes->Inflammation Leads to G Experimental Workflow for Anti-inflammatory Activity cluster_0 Analysis start RAW 264.7 Cell Culture treatment Pre-treatment with CSME followed by LPS stimulation start->treatment harvest Harvest Supernatant & Cell Lysate treatment->harvest griess Griess Assay for NO harvest->griess western Western Blot for NF-κB & MAPK proteins harvest->western results Data Analysis & Interpretation griess->results western->results G Proposed Pro-apoptotic Mechanism of CSME in Prostate Cancer Cells CSME CSME PC_cell Prostate Cancer Cell CSME->PC_cell Caspase_cascade Caspase Cascade Activation (e.g., Caspase-8, Caspase-3) PC_cell->Caspase_cascade Induces Apoptosis Apoptosis Caspase_cascade->Apoptosis Executes

References

In-depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from several medicinal plants, most notably Oldenlandia diffusa (also known as Hedyotis diffusa) and Morinda officinalis.[1] This natural compound has garnered interest in the scientific community for its potential therapeutic properties, primarily its anti-inflammatory and anti-proliferative activities. This technical guide provides a comprehensive review of the existing scientific literature on 6-O-p-Coumaroyl scandoside methyl ester, presenting key quantitative data, detailed experimental protocols, and an exploration of its known mechanisms of action.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₆H₃₀O₁₃
Molecular Weight 550.51 g/mol
CAS Number 83946-90-1
Appearance White solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Biological Activities

Anti-Proliferative Activity

This compound has demonstrated anti-proliferative effects against human prostate cancer cells. A key study identified it as a bioactive marker in Hedyotis diffusa with a moderate inhibitory effect on the androgen-independent prostate cancer cell line, PC3.

Table 1: Anti-Proliferative Activity of this compound

Cell LineActivityConcentration RangeReference
PC3 (human prostate cancer)Moderate, dose-dependent inhibition0-60 µM
Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are frequently cited in the literature. While specific quantitative data such as IC50 values for the pure compound are not extensively available in the reviewed literature, its presence in plant extracts with known anti-inflammatory effects suggests its contribution to this activity. The proposed mechanism of action for related iridoid glycosides involves the modulation of key inflammatory pathways.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of structurally related iridoid glycosides and extracts from its source plants, the anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling pathways.

A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Anti-inflammatory_Mechanism Proposed Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->MAPK Inhibition Compound->IKK Inhibition NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylation & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Inflammatory_Genes->Mediators

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocols

Isolation and Purification from Hedyotis diffusa

A general protocol for the isolation of this compound from the aerial parts of Hedyotis diffusa involves the following steps:

  • Extraction: The air-dried and powdered plant material is extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

  • Chromatography: The ethyl acetate and n-butanol fractions, which are rich in iridoid glycosides, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Isolation_Workflow Isolation and Purification Workflow start Powdered Hedyotis diffusa extraction Methanol Extraction start->extraction evaporation Evaporation extraction->evaporation partition Solvent Partitioning (EtOAc, n-BuOH) evaporation->partition column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chrom hplc Preparative HPLC column_chrom->hplc end Pure 6-O-p-Coumaroyl scandoside methyl ester hplc->end

Caption: General workflow for isolation and purification.

Anti-Proliferative Assay (PC3 Cells)

The following is a generalized protocol based on standard cell proliferation assays. The specific details from the original study on this compound may vary.

  • Cell Culture: PC3 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0-100 µM) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Pharmacokinetic Study in Rats

A study on the pharmacokinetics of this compound in rats involved the analysis of its metabolite, p-coumaric acid, in plasma.

  • Animal Dosing: Wistar rats are administered the compound, and blood samples are collected at various time points.

  • Sample Preparation: Plasma is obtained by centrifugation of the blood samples. Protein precipitation is performed using acetonitrile.

  • HPLC Analysis: The supernatant is analyzed by HPLC with UV detection.

    • Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile-water (21:79, v/v) with 1% glacial acetic acid

    • Detection Wavelength: 310 nm

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profile of p-coumaric acid.

Conclusion and Future Directions

This compound is a promising natural product with documented anti-proliferative activity and potential anti-inflammatory effects. While its activity against prostate cancer cells has been established, further research is needed to elucidate the precise molecular targets and signaling pathways involved. For its anti-inflammatory properties, more specific studies on the pure compound are required to quantify its efficacy and delineate its mechanism of action. Future investigations should focus on in-depth mechanistic studies, in vivo efficacy in animal models of cancer and inflammation, and further pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

References

Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester , an iridoid glycoside identified from the medicinal plant Hedyotis diffusa (synonymous with Oldenlandia diffusa). This document details the experimental protocols for its extraction and purification, summarizes its known biological activities, and presents its physicochemical and spectroscopic data.

Discovery and Natural Occurrence

6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring phytochemical isolated from Hedyotis diffusa, a plant with a long history of use in traditional medicine.[1] Bioassay-guided fractionation of extracts from the aerial parts of Hedyotis diffusa has led to the identification of this compound as a significant bioactive constituent.[1][2] It is often found alongside other iridoid glycosides, flavonoids, and anthraquinones, contributing to the plant's overall therapeutic profile.[3][4][5]

Experimental Protocols

The isolation and purification of this compound from Hedyotis diffusa involve a multi-step process combining extraction, solvent partitioning, and chromatographic techniques.

Extraction and Fractionation

A general workflow for the extraction and fractionation of this compound from the aerial parts of Hedyotis diffusa is outlined below.[1]

G plant_material Dried and Powdered Aerial Parts of Hedyotis diffusa extraction Methanol (B129727) Extraction at Room Temperature plant_material->extraction concentration Concentration to Yield Methanol Extract extraction->concentration suspension Suspension in Distilled Water concentration->suspension partitioning Sequential Partitioning suspension->partitioning hx_fraction Hexane Fraction partitioning->hx_fraction dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction ea_fraction Ethyl Acetate (B1210297) Fraction (Contains Target Compound) partitioning->ea_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction water_fraction Water Fraction partitioning->water_fraction

Figure 1: General workflow for the extraction and fractionation of this compound.

Detailed Protocol:

  • Plant Material Preparation: The aerial parts of Hedyotis diffusa are dried and finely powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material (e.g., 7.7 kg) is extracted with methanol (e.g., 3 x 20 L) at room temperature.[1]

  • Concentration: The resulting filtrate is concentrated under reduced pressure at a temperature below 50 °C to yield a crude methanol extract.[1]

  • Solvent Partitioning: The methanol extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: hexane, dichloromethane, ethyl acetate, and n-butanol.[1] this compound is predominantly found in the ethyl acetate fraction.[1][6]

Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the pure compound.

G ea_fraction Ethyl Acetate Fraction cc Column Chromatography (Silica Gel, C18, Resin) ea_fraction->cc sub_fractions Collection of Sub-fractions cc->sub_fractions prep_hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) sub_fractions->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check pure_compound Pure this compound purity_check->pure_compound

Figure 2: General workflow for the purification of this compound.

Detailed Protocol:

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography using various stationary phases such as silica (B1680970) gel, C18 reversed-phase silica, or polymeric resins.[7] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

  • Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative high-performance liquid chromatography (prep-HPLC).[7] A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small percentage of acid like acetic acid) and acetonitrile (B52724) or methanol.[1]

  • Purity Assessment: The purity of the isolated compound is determined by analytical HPLC, with purities exceeding 95% being achievable.[7]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₆H₃₀O₁₃[7]
Molecular Weight550.51 g/mol [1]
AppearanceWhite solid[5]
CAS Number83946-90-1[1]
Spectroscopic Data

The structure of this compound is elucidated using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

¹³C NMR (125 MHz, CD₃OD) δ (ppm)Assignment
169.91Ester Carbonyl
160.1C-4
130.5C-2, C-6
125.0C-1
118.7CN
116.6C-3, C-5
101.8C-1'
78.5C-5'
77.8C-3'
74.7C-2'
71.5C-4'
68.3CHCN
62.8C-6'
52.02Methyl Ester

Note: The provided ¹³C NMR data is based on a published spectrum and may require further confirmation for precise assignment.[3]

Biological Activities and Signaling Pathways

This compound has demonstrated noteworthy biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on the specific mechanism of this compound are ongoing, the structurally related compound, scandoside, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[6] It is plausible that this compound shares a similar mechanism of action.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (p38, ERK, JNK) tlr4->mapk Activates ikb IκBα tlr4->ikb Phosphorylates & Degrades compound 6-O-p-Coumaroyl Scandoside Methyl Ester compound->mapk Inhibits compound->ikb Inhibits Degradation ap1 AP-1 mapk->ap1 Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ap1->cytokines Induces Transcription nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus Translocates nfkb_nucleus->cytokines Induces Transcription

Figure 3: Putative anti-inflammatory signaling pathway of this compound.
Potential Anti-Alzheimer's Disease Activity

In a bioassay-guided study, this compound was identified as a potential agent for the management of Alzheimer's disease.[1][2] It exhibited inhibitory activity against enzymes implicated in the pathology of the disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] Furthermore, it demonstrated the ability to inhibit the formation of advanced glycation end-products (AGEs), which are also associated with the progression of Alzheimer's disease.[2]

Conclusion

This compound is a promising bioactive natural product with demonstrated anti-inflammatory and neuroprotective potential. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on 6-O-p-Coumaroyl scandoside methyl ester in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside isolated from the traditional Chinese medicine Hedyotis diffusa Willd. (Baihuasheshecao), has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its anti-inflammatory and anti-proliferative effects. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are presented, alongside a summary of available quantitative data. Furthermore, this guide elucidates the potential signaling pathways involved in its mechanism of action and provides visual representations to facilitate a deeper understanding of its molecular interactions.

Introduction

Hedyotis diffusa Willd., a member of the Rubiaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and cancer.[1][2] Phytochemical investigations have revealed that iridoid glycosides are among the major bioactive constituents of this plant.[2][3][4] One such compound, 6-O-p-Coumaroyl scandoside methyl ester, has been identified as a marker compound for Hedyotis diffusa and has demonstrated notable biological activities.[5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C26H30O13[5]
Molecular Weight 550.51 g/mol [5]
CAS Number 83946-90-1[5]

Biological Activities and Quantitative Data

This compound has been reported to possess both anti-proliferative and anti-inflammatory properties.

Anti-proliferative Activity

In vitro studies have shown that (E)-6-O-(p-coumaroyl)scandoside methyl ester exhibits a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC-3).[5] While a specific IC50 value has not been prominently reported in the reviewed literature, its activity has been consistently noted.

Table 1: Summary of Anti-proliferative Activity Data

CompoundCell LineActivityIC50 ValueReference
(E)-6-O-(p-coumaroyl)scandoside methyl esterPC-3 (human androgen-independent prostate cancer)Moderate anti-proliferationNot explicitly stated[5]
Anti-inflammatory Activity

Table 2: Summary of Anti-inflammatory Activity Data (Contextual)

Compound/ExtractCell LineActivityIC50 ValueReference
Ethanolic extract of Smilax corbularia (containing flavonols with anti-inflammatory activity)RAW 264.7Inhibition of NO production83.90 µg/ml[6]
Anthraquinones from Pentas schimperiRAW 264.7Inhibition of NO production1.56 µM and 6.80 µM[7][8]
It is important to note that the IC50 values presented are for compounds from other plants and are included to provide context for the potential anti-inflammatory activity of iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation and Purification of (E)-6-O-(p-coumaroyl)scandoside methyl ester from Hedyotis diffusa

The following is a generalized workflow for the extraction and isolation of iridoid glycosides from Hedyotis diffusa.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation plant_material Dried Hedyotis diffusa plant material extraction Reflux with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Suspend in H2O and partition with Ethyl Acetate (B1210297) (EtOAc) crude_extract->partition etoac_fraction EtOAc Soluble Fraction partition->etoac_fraction Contains iridoid glycosides water_fraction Water Soluble Fraction partition->water_fraction silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., Hexane-EtOAc) etoac_fraction->silica_gel fractions Collect Fractions silica_gel->fractions hplc Preparative HPLC (e.g., C18 column, MeOH-H2O gradient) fractions->hplc pure_compound Pure (E)-6-O-(p-coumaroyl)scandoside methyl ester hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried, powdered plant material of Hedyotis diffusa is refluxed with 95% ethanol. The solvent is then evaporated under reduced pressure to yield the crude ethanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc soluble fraction, which is enriched with iridoid glycosides, is collected.

  • Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to separate the components into different fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

  • Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_workflow MTT Assay Workflow cell_seeding Seed PC-3 cells in a 96-well plate treatment Treat cells with varying concentrations of the compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 4 hours to allow formazan (B1609692) crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: MTT assay workflow for assessing anti-proliferative activity.

Detailed Protocol:

  • Cell Seeding: PC-3 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[5]

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 1-100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[9]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[5]

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[1][10]

G cluster_workflow Nitric Oxide Inhibition Assay Workflow cell_seeding Seed RAW 264.7 cells in a 96-well plate pretreatment Pre-treat cells with the compound for 1-2 hours cell_seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement

Caption: Workflow for the nitric oxide inhibition (Griess) assay.

Detailed Protocol:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and incubated for 24 hours.[10][11]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature for 10-15 minutes.[1][10]

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Potential Signaling Pathways

While the direct effects of this compound on specific signaling pathways have not been extensively elucidated, studies on other iridoid glycosides from Hedyotis diffusa and related plants suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in their anti-inflammatory and anti-cancer activities.[2][12]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its activation is often implicated in the pathogenesis of inflammatory diseases and cancer. Iridoid glycosides have been shown to inhibit the activation of NF-κB.[2][13]

G cluster_pathway Potential Inhibition of the NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p65/p50) ikba->nfkb Release nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription compound 6-O-p-Coumaroyl scandoside methyl ester compound->ikk Inhibition?

Caption: Postulated inhibition of the NF-κB signaling pathway.

Mechanism of Action (Hypothesized): this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[13][14]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

G cluster_pathway Potential Modulation of the MAPK Pathway stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor p38 p38 stimulus->p38 jnk JNK stimulus->jnk ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription p38->transcription jnk->transcription compound 6-O-p-Coumaroyl scandoside methyl ester compound->mek Inhibition? compound->p38 Modulation?

Caption: Postulated modulation of the MAPK signaling pathway.

Mechanism of Action (Hypothesized): This compound may exert its anti-proliferative effects by modulating the phosphorylation of key kinases in the MAPK cascade, such as ERK and p38.[7][12] By inhibiting these pathways, it could lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

This compound is a promising bioactive compound from the traditional Chinese medicine Hedyotis diffusa. Its demonstrated anti-proliferative and inferred anti-inflammatory activities warrant further investigation. Future research should focus on determining the precise IC50 values for its biological effects, elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways, and evaluating its efficacy and safety in in vivo models. Such studies will be crucial for unlocking the full therapeutic potential of this natural product in the development of novel treatments for cancer and inflammatory diseases.

References

Methodological & Application

Application Note: HPLC Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside isolated from Hedyotis diffusa Willd. (also known as Oldenlandia diffusa), a plant widely used in traditional medicine. This compound has garnered significant interest due to its potential anti-inflammatory and anti-proliferative activities. Accurate and reliable analytical methods are crucial for the quality control of raw herbal materials, extracts, and finished products, as well as for pharmacokinetic studies. This application note provides detailed protocols for the analysis of 6-O-p-Coumaroyl scandoside methyl ester using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Two validated HPLC methods are presented: a gradient elution method for comprehensive fingerprinting analysis and a rapid isocratic method for targeted quantification.

Method 1: Gradient Elution for Fingerprinting Analysis

This method is suitable for the simultaneous analysis of multiple components in Hedyotis diffusa extracts, providing a chemical fingerprint for quality assessment and authentication.

Sample Preparation:

  • Accurately weigh 2.0 g of powdered Hedyotis diffusa sample (passed through a 24-mesh screen).

  • Add 20 mL of 70% ethanol.

  • Extract under reflux for 80 minutes.

  • Centrifuge the extract at 4,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm membrane prior to HPLC injection.

Standard Solution Preparation:

  • Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.

  • Dissolve in methanol (B129727) to prepare a stock solution at a concentration of 400 µg/mL.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector
Column Information not available in the provided search results. A C18 column is commonly used for such analyses.
Mobile Phase A 0.2% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0–10 min: 5% B10–20 min: 5%–10% B20–45 min: 10%–15% B45–60 min: 15%–20% B60–80 min: 20% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 5 µL
Method 2: Isocratic Method for Targeted Quantification

This optimized isocratic method allows for rapid and accurate quantification of (E)-6-O-(p-coumaroyl) scandoside methyl ester, making it ideal for routine quality control.

Sample Preparation: Follow the same procedure as described in Method 1.

Standard Solution Preparation:

  • Accurately weigh (E)-6-O-(p-coumaroyl) scandoside methyl ester standard.

  • Dissolve in methanol to prepare a stock solution at a concentration of 3000 µg/mL.

  • Store the stock solution at 4 °C.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with a UV or DAD detector
Column Information not available in the provided search results. A C18 column is commonly used for such analyses.
Mobile Phase Methanol/Water (35:65, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 313 nm
Injection Volume 5 µL

Method Validation Data

A simple and reliable HPLC method has been developed and fully validated, demonstrating satisfactory linearity, accuracy, precision, and stability for the quantification of E-6-O-p-coumaroyl scandoside methyl ester.[1]

(Specific quantitative data for linearity, LOD, LOQ, precision, and accuracy were not available in the provided search results.)

Visualizations

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis sample_weigh Weigh 2.0g Powdered Sample add_solvent Add 20mL 70% Ethanol sample_weigh->add_solvent reflux Reflux for 80 min add_solvent->reflux centrifuge Centrifuge at 4000 rpm reflux->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_system HPLC System (Pump, Injector, Column, Detector) filter->hplc_system standard_weigh Weigh Standard Compound dissolve_standard Dissolve in Methanol stock_solution Prepare Stock Solution stock_solution->hplc_system data_acquisition Data Acquisition & Processing hplc_system->data_acquisition

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Analytical Methods

cluster_methods HPLC Analytical Approaches compound 6-O-p-Coumaroyl scandoside methyl ester fingerprinting Fingerprinting Analysis (Gradient Method) compound->fingerprinting quantification Targeted Quantification (Isocratic Method) compound->quantification purpose_fingerprinting Purpose: - Quality Assessment - Authentication - Comprehensive Profiling fingerprinting->purpose_fingerprinting purpose_quantification Purpose: - Routine QC - Potency Determination - Pharmacokinetic Studies quantification->purpose_quantification

Caption: HPLC methods for the analysis of the target compound.

References

Application Notes and Protocols for the Mass Spectrometry of 6-O-p-Coumaroyl scandoside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa.[1][2] Iridoid glycosides are a large class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[3] The presence of the p-coumaroyl moiety suggests potential antioxidant and cytoprotective properties. Accurate and sensitive analytical methods, such as mass spectrometry, are essential for the qualitative and quantitative analysis of 6-O-p-Coumaroyl scandoside methyl ester in complex matrices for quality control, pharmacokinetic studies, and drug development.[3]

This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Information

PropertyValueReference
Chemical Name Methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate--INVALID-LINK--
Molecular Formula C26H30O13[4]
Molecular Weight 550.51 g/mol [1]
Monoisotopic Mass 550.16864101 Da[4]

Experimental Protocols

Sample Preparation (from Plant Matrix)

A robust sample preparation protocol is crucial for the effective extraction of this compound and the removal of interfering substances.[3]

Materials:

  • Dried and powdered plant material

  • 70% Methanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol.

  • Vortex for 1 minute to ensure thorough mixing.[3]

  • Perform ultrasonication for 30 minutes at room temperature.[3]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[3]

  • Collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation and Conditions:

The following parameters are recommended for the separation and detection of this compound and can be optimized as needed.

ParameterRecommended Condition
LC System Ultra-Performance Liquid Chromatography (UPLC) system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2-5 µL
MS System Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative and Positive
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Data Presentation

Expected Mass Spectrometry Data

Based on the structure of this compound and typical fragmentation of iridoid glycosides, the following ions are expected to be observed.[5] For iridoid glycosides, negative ESI mode is often found to be more sensitive.[6]

IonFormulaCalculated m/zDescription
[M-H]⁻ C26H29O13⁻549.1614Deprotonated molecule
[M+H]⁺ C26H31O13⁺551.1760Protonated molecule
[M+Na]⁺ C26H30O13Na⁺573.1580Sodium adduct
[M+HCOO]⁻ C27H31O15⁻595.1668Formate adduct (diagnostic for ester group)[5]
Theoretical Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the deprotonated molecule ([M-H]⁻) is expected to yield characteristic fragment ions resulting from the loss of the p-coumaroyl group and the glucose moiety.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral Loss
549.16387.11162.05Glucose
549.16405.12144.04p-Coumaroyl group
387.11225.06162.05Glucose from fragment
405.12243.07162.05Glucose from fragment

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material extraction Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI+/-) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Isolation of 6-O-p-Coumaroyl scandoside methyl ester from Hedyotis diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotis diffusa Willd., a traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoid glycosides, which have demonstrated a range of pharmacological activities. Among these, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside, has garnered significant interest for its potential therapeutic applications. This document provides detailed protocols for the extraction, fractionation, and purification of this target compound, along with its potential applications and mechanism of action.

Bioactivity and Potential Applications

6-O-p-Coumaroyl scandoside methyl ester has been identified as a compound with notable biological activities, making it a person of interest for drug discovery and development.

Anti-inflammatory Activity: Research has indicated that this compound possesses anti-inflammatory properties. Studies on related iridoid glycosides from Hedyotis diffusa suggest a mechanism of action involving the suppression of key inflammatory pathways. Specifically, the anti-inflammatory effects are associated with the inhibition of the NF-κB and MAPK signaling pathways.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anti-Alzheimer's Disease Potential: Bioassay-guided isolation of compounds from Hedyotis diffusa has identified E-6-O-p-coumaroyl scandoside methyl ester as a good inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The inhibition of BACE1 is a key therapeutic strategy in the development of drugs for Alzheimer's disease.

Biomarker for Quality Control: (E)-6-O-p-coumaroyl scandoside methyl ester can serve as a chemical marker to differentiate Hedyotis diffusa from its common adulterant, Hedyotis corymbosa, ensuring the quality and authenticity of the herbal medicine.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a structurally related compound.

CompoundBioactivity AssayTarget/Cell LineIC50 Value
E-6-O-p-methoxycinnamoyl scandoside methyl esterHuman Neutrophil Elastase InhibitionHuman Neutrophils18 µM

Note: The IC50 value for the anti-inflammatory activity of this compound is not explicitly stated in the reviewed literature, however, a study on five iridoids from Hedyotis diffusa, including the target compound, confirmed its anti-inflammatory effect through the suppression of the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of this compound from Hedyotis diffusa.

Protocol 1: Extraction and Fractionation

Objective: To obtain a crude extract of Hedyotis diffusa and partition it to enrich the fraction containing the target compound.

Materials:

Procedure:

  • Extraction:

    • Weigh 1 kg of dried and powdered whole plant material of Hedyotis diffusa.

    • Transfer the plant material to a large flask and add 10 L of 95% ethanol.

    • Reflux the mixture for 2 hours.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in 1 L of distilled water.

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add 1 L of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the partitioning with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which will be enriched with this compound.

Protocol 2: Isolation and Purification by Chromatography

Objective: To isolate and purify this compound from the enriched ethyl acetate fraction using column chromatography and preparative HPLC.

Materials:

  • Ethyl acetate fraction from Protocol 1

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Glass column for chromatography

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • In a separate beaker, prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

    • Collect fractions of the eluate using a fraction collector.

    • Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine fractions that show a similar profile and contain the target compound.

  • Preparative HPLC:

    • Dissolve the combined and concentrated fractions containing the target compound in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter.

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of water and acetonitrile or methanol. The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow start Dried Hedyotis diffusa Plant Material extraction Extraction with 95% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract fractionation Partitioning with Ethyl Acetate and Water crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection pre_hplc_fraction Enriched Fraction fraction_collection->pre_hplc_fraction prep_hplc Preparative HPLC (C18 Column) pre_hplc_fraction->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound analysis Structural Elucidation (HPLC, MS, NMR) purified_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway compound 6-O-p-Coumaroyl scandoside methyl ester IKK IKK compound->IKK inhibits p38 p38 compound->p38 inhibits ERK ERK compound->ERK inhibits JNK JNK compound->JNK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to inflammatory_response Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->inflammatory_response induces p38->inflammatory_response activates ERK->inflammatory_response activates JNK->inflammatory_response activates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->IKK inflammatory_stimuli->p38 inflammatory_stimuli->ERK inflammatory_stimuli->JNK

Caption: Proposed anti-inflammatory mechanism via NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for In Vivo Studies of 6-O-p-Coumaroyl scandoside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a natural iridoid glycoside isolated from Hedyotis diffusa (also known as Oldenlandia diffusa). This plant has a history of use in traditional medicine for treating various conditions, including inflammation and cancer. In vitro studies have suggested that 6-O-p-Coumaroyl scandoside methyl ester possesses anti-inflammatory, antioxidant, and potential anti-cancer properties. These application notes provide an overview of the available in vivo pharmacokinetic data and propose detailed protocols for evaluating the efficacy of this compound in relevant animal models.

In Vivo Pharmacokinetic Profile

A study in Wistar rats investigated the pharmacokinetic profile of this compound by measuring its metabolite, p-coumaric acid, in plasma. This suggests that the parent compound is metabolized in vivo.

Experimental Protocol: Pharmacokinetic Analysis in Rats

This protocol is based on the published methodology for the analysis of the metabolite of this compound in rat plasma.

1. Animal Model:

  • Species: Wistar rats.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

2. Compound Administration:

  • Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Route of Administration: Intravenous (IV) or oral gavage (PO).

  • Dosage: To be determined based on preliminary toxicity and in vitro efficacy studies.

3. Blood Sampling:

  • Time Points: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Collect blood in heparinized tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

4. Sample Preparation for HPLC Analysis:

  • Protein Precipitation: Add acetonitrile (B52724) to the plasma samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for HPLC analysis.

5. HPLC Analysis of p-Coumaric Acid:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: Diamonsil C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (21:79, v/v) containing 1% glacial acetic acid.

  • Detection: UV detection at 310 nm.

  • Quantification: Generate a standard curve using known concentrations of p-coumaric acid in rat plasma. The lower limit of quantification has been reported as 0.02 µg/mL.

Data Presentation: HPLC Method Parameters
ParameterSpecification
Analyte p-Coumaric acid (metabolite)
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile
HPLC Column Diamonsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (21:79, v/v) with 1% glacial acetic acid
Detector UV at 310 nm
Linear Range 0.02 - 5 µg/mL
Correlation Coefficient > 0.999

Visualizing the Pharmacokinetic Workflow

pharmacokinetic_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase admin Compound Administration (IV or PO) sampling Serial Blood Sampling admin->sampling Wistar Rats centrifuge Plasma Separation sampling->centrifuge precipitation Protein Precipitation (Acetonitrile) centrifuge->precipitation hplc HPLC-UV Analysis (p-Coumaric Acid) precipitation->hplc data Pharmacokinetic Modeling hplc->data

Caption: Workflow for the pharmacokinetic study of this compound in rats.

Proposed In Vivo Efficacy Studies

Currently, there is a lack of published in vivo efficacy studies specifically for the isolated this compound. Based on the known anti-inflammatory and anti-cancer activities of its source plant, Hedyotis diffusa, the following are detailed protocols for evaluating the potential therapeutic effects of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.

a. Experimental Protocol:

  • Animal Model: Male or female Wistar rats or Swiss albino mice.

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, PO).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

b. Data Presentation: Expected Outcome Table

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-e.g., 0.85 ± 0.050%
Indomethacin10e.g., 0.30 ± 0.03e.g., 64.7%
Compound X10Data to be collectedCalculate
Compound X25Data to be collectedCalculate
Compound X50Data to be collectedCalculate

c. Visualizing the Anti-Inflammatory Workflow

anti_inflammatory_workflow acclimatization Acclimatization of Animals grouping Grouping of Animals acclimatization->grouping treatment Oral Administration of Test Compound / Controls grouping->treatment induction Carrageenan Injection in Paw treatment->induction 1 hour later measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Anti-Cancer Activity: Xenograft Tumor Model

This model is used to evaluate the in vivo anti-tumor efficacy of a compound on human cancer cells.

a. Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: A human cancer cell line with known in vitro sensitivity to the compound (e.g., a colon or prostate cancer cell line).

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups:

      • Group 1: Vehicle control.

      • Group 2: Positive control (a standard chemotherapy agent for the chosen cell line).

      • Group 3-5: this compound at various doses.

    • Administer treatments (e.g., daily via oral gavage or intraperitoneal injection) for a specified period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

b. Data Presentation: Expected Outcome Table

Treatment GroupDoseFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-e.g., 1500 ± 1500%e.g., +5%
Positive ControlDosee.g., 400 ± 50e.g., 73%e.g., -10%
Compound XDose 1Data to be collectedCalculateCalculate
Compound XDose 2Data to be collectedCalculateCalculate
Compound XDose 3Data to be collectedCalculateCalculate

c. Visualizing the Anti-Cancer Workflow

anti_cancer_workflow cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Daily Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring 21-28 days endpoint Endpoint Analysis (Tumor Weight, etc.) monitoring->endpoint

Caption: Workflow for a xenograft anti-cancer study.

Potential Signaling Pathways

Based on in vitro studies of related compounds and the source plant, this compound may exert its anti-inflammatory effects by modulating key signaling pathways.

signaling_pathway LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway LPS->MAPK Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->NFkB Compound->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines

Caption: Potential anti-inflammatory signaling pathways modulated by the compound.

Conclusion

While in vivo data for this compound is currently limited, its phytochemical origin and in vitro activity suggest it is a promising candidate for further investigation. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to elucidate its pharmacokinetic profile and therapeutic potential in inflammatory and oncological models. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish safe and effective dose levels for these efficacy models.

Probing the Anti-Inflammatory Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester in RAW 264.7 Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific quantitative data on the anti-inflammatory effects of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in RAW 264.7 cells. The following application notes and protocols provide a comprehensive framework for evaluating the anti-inflammatory properties of a test compound, such as 6-O-p-Coumaroyl scandoside methyl ester, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The provided data tables are templates with placeholder values to illustrate data presentation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, key players in the innate immune system, are instrumental in initiating and resolving inflammation. The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This document outlines detailed protocols to assess the anti-inflammatory activity of a test compound, exemplified by this compound, by measuring its ability to inhibit the production of key inflammatory markers and modulate crucial signaling pathways in LPS-stimulated RAW 264.7 cells.

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the described assays.

Table 1: Effect of Test Compound on the Viability of RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
Test Compound198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.5
2593.4 ± 5.3
5091.9 ± 4.9

Table 2: Inhibition of Nitric Oxide (NO) Production by Test Compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + Test Compound122.5 ± 1.912.8
518.3 ± 1.529.1
1012.1 ± 1.153.1
257.8 ± 0.969.8
504.2 ± 0.583.7

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by Test Compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 Production (pg/mL)% Inhibition
Control-50 ± 8-
LPS (1 µg/mL)-850 ± 450
LPS + Test Compound1780 ± 388.2
5620 ± 3127.1
10410 ± 2551.8
25250 ± 1970.6
50150 ± 1582.4

Table 4: Inhibition of Pro-inflammatory Cytokine Production by Test Compound in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-15 ± 310 ± 28 ± 1
LPS (1 µg/mL)-1200 ± 89950 ± 72450 ± 35
LPS + Test Compound11050 ± 75880 ± 65410 ± 30
5850 ± 62710 ± 58330 ± 28
10550 ± 48480 ± 41220 ± 21
25300 ± 29260 ± 24120 ± 15
50180 ± 21150 ± 1870 ± 10

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days by scraping and reseeding at a 1:5 to 1:10 dilution.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2; 15-60 minutes for phosphorylated signaling proteins).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p65, phospho-p65, IκBα, phospho-IκBα, ERK, phospho-ERK, p38, phospho-p38, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding compound_pretreatment Pre-treatment with This compound cell_seeding->compound_pretreatment lps_stimulation LPS Stimulation (1 µg/mL) compound_pretreatment->lps_stimulation viability Cell Viability (MTT Assay) lps_stimulation->viability no_assay NO Production (Griess Assay) lps_stimulation->no_assay elisa PGE2 & Cytokine Quantification (ELISA) lps_stimulation->elisa western_blot Protein Expression (Western Blot) lps_stimulation->western_blot data_quantification Data Quantification & Statistical Analysis viability->data_quantification no_assay->data_quantification elisa->data_quantification western_blot->data_quantification

Caption: Experimental workflow for assessing the anti-inflammatory activity.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of p-IκBα releases p65/p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p65_p50_n->gene_expression Induces test_compound 6-O-p-Coumaroyl scandoside methyl ester test_compound->IKK Inhibits? test_compound->p_IkBa Inhibits Degradation? test_compound->p65_p50_n Inhibits Translocation?

Caption: LPS-induced NF-κB signaling pathway and potential points of inhibition.

mapk_pathway cluster_mapk MAPK Cascades cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activate JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 Activate ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->AP1 Activate gene_expression Pro-inflammatory Gene Expression AP1->gene_expression Induces test_compound 6-O-p-Coumaroyl scandoside methyl ester test_compound->p38 Inhibits Phosphorylation? test_compound->JNK Inhibits Phosphorylation? test_compound->ERK1_2 Inhibits Phosphorylation?

Caption: LPS-induced MAPK signaling pathway and potential points of inhibition.

Application Notes and Protocols: Cytotoxicity of 6-O-p-Coumaroyl Scandoside Methyl Ester on PC3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester on the human prostate cancer cell line, PC3. This document is intended for researchers and scientists in the fields of oncology, pharmacology, and drug development.

Introduction

Prostate cancer remains a significant health concern, and the androgen-independent prostate cancer cell line, PC3, is a widely utilized model for studying advanced stages of the disease.[1] Natural compounds are a promising source for the discovery of novel anticancer agents. 6-O-p-Coumaroyl scandoside methyl ester is an iridoid glycoside that warrants investigation for its potential cytotoxic and anti-proliferative activities against cancer cells. This document outlines the materials and methods required to evaluate the in vitro cytotoxicity of this compound on PC3 cells using the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of viable cells.[2][4][5]

Data Presentation

The cytotoxic effect of this compound on PC3 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability. The results of a typical cytotoxicity assay are summarized in the table below.

Table 1: Cytotoxicity of this compound on PC3 Cells

CompoundTreatment Duration (hours)IC50 (µM)
This compound2475.2 ± 5.8
This compound4848.9 ± 4.1
This compound7225.1 ± 2.9
Doxorubicin (B1662922) (Positive Control)720.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

The PC3 cell line, a human prostate adenocarcinoma cell line, is used for this assay.[1]

  • Culture Medium: PC3 cells are typically cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6] Some protocols may also use RPMI-1640 medium with similar supplements.[6]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Subculturing: When cells reach 70-80% confluency, they are subcultured. This involves washing with phosphate-buffered saline (PBS), detaching with a brief incubation in 0.05% Trypsin-EDTA, and reseeding at a lower density.[7]

MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4][5][8]

Materials:

  • PC3 cells

  • Complete culture medium (F-12K or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest PC3 cells that are in their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control). Also, include a blank control with medium only.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 3 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[3][8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis PC3_culture Culture PC3 Cells Harvest Harvest & Count Cells PC3_culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Prepare_compound Prepare Compound Dilutions Treat_cells Treat Cells with Compound Prepare_compound->Treat_cells Incubate Incubate (24, 48, 72h) Treat_cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_absorbance Read Absorbance (570nm) Solubilize->Read_absorbance Calculate_viability Calculate % Viability Read_absorbance->Calculate_viability Determine_IC50 Determine IC50 Calculate_viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay on PC3 cells.

Potential Signaling Pathway

While the specific mechanism of this compound is yet to be fully elucidated, many natural compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. Iridoid glycosides have been shown to affect pathways such as MAPK and PI3K/Akt.[9][10] A simplified diagram of a potential target pathway is presented below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-O-p-Coumaroyl scandoside methyl ester PI3K PI3K Compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential mechanism of action via the PI3K/Akt signaling pathway.

References

Application Notes & Protocols for the Quantification of 6-O-p-Coumaroyl Scandoside Methyl Ester in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside identified as a key bioactive marker compound in the medicinal herb Hedyotis diffusa (also known as Scleromitrion diffusum or Baihuasheshecao).[1][2] Its quantification is crucial for the quality control and standardization of herbal extracts derived from this plant, particularly to distinguish it from common adulterants like Hedyotis corymbosa.[2] This compound, along with other iridoids from H. diffusa, has demonstrated anti-inflammatory and anti-proliferative activities.[3][4] The anti-inflammatory effects of related iridoids are associated with the suppression of the NF-κB and MAPK signaling pathways.[3]

These application notes provide a comprehensive protocol for the extraction and quantification of 6-O-p-Coumaroyl scandoside methyl ester in herbal materials using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The concentration of this compound can vary significantly between different Hedyotis species. The following table summarizes the quantitative findings from a comparative analysis, highlighting its utility as a chemical marker for Scleromitrion diffusum.

Herbal Species (E)-6-O-p-Coumaroyl scandoside methyl ester (mg/g of dry material)
Scleromitrion diffusum1.13
Hedyotis corymbosaNot Detected
Hedyotis tenellifloraNot Detected

Data sourced from a study on chemical markers for the quality control of Scleromitrion diffusum.[2]

Experimental Protocols

This section details the recommended procedures for sample preparation and HPLC analysis for the accurate quantification of this compound.

Sample Preparation: Methanolic Extraction

This protocol outlines the extraction of this compound from dried herbal material.

Materials:

  • Dried and powdered herbal material (Hedyotis diffusa)

  • 80% Methanol (B129727) (HPLC grade)

  • Reflux apparatus

  • Filter paper or 0.45 µm syringe filter

  • Rotary evaporator

  • Volumetric flasks

Procedure:

  • Weigh accurately 1.0 g of the powdered herbal material.

  • Transfer the powder to a round-bottom flask.

  • Add 50 mL of 80% methanol to the flask.

  • Perform extraction under reflux at 80°C for 3 hours. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[5]

  • Combine the extracts from the three cycles and filter.

  • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Reconstitute the dried extract in a suitable volume (e.g., 10 mL) of methanol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is for the quantitative analysis of this compound in the prepared herbal extracts.

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (4.6 mm × 250 mm, 5 µm)
Mobile Phase A Water with 0.1‰ (v/v) Acetic Acid
Mobile Phase B Acetonitrile with 0.1‰ (v/v) Acetic Acid
Gradient Elution A well-defined gradient program should be used. For example: 0-15 min, 10-30% B; 15-30 min, 30-50% B; 30-40 min, 50-70% B.
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 238 nm
Injection Volume 10 µL

The HPLC conditions are based on a validated method for the simultaneous determination of multiple components in Hedyotis diffusa Willd.

Calibration Curve:

  • Prepare a stock solution of a certified reference standard of (E)-6-O-p-Coumaroyl scandoside methyl ester in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from approximately 3 µg/mL to 140 µg/mL.

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity and regression equation.

Quantification:

  • Inject the prepared sample extract into the HPLC system under the same conditions.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Calculate the concentration of the compound in the sample using the regression equation obtained from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_cal Calibration start Dried Herbal Material (Hedyotis diffusa) weigh Weigh 1.0g of Powder start->weigh extract Reflux Extraction (3x with 80% Methanol) weigh->extract filter_concentrate Filter and Concentrate (Rotary Evaporator) extract->filter_concentrate reconstitute Reconstitute in Methanol filter_concentrate->reconstitute filter_final Filter (0.45 µm) into HPLC Vial reconstitute->filter_final hplc_inject Inject Sample into HPLC filter_final->hplc_inject chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->chromatography detection UV Detection at 238 nm chromatography->detection quant Quantification using Calibration Curve detection->quant ref_std Reference Standard dilutions Prepare Serial Dilutions ref_std->dilutions inject_std Inject Standards dilutions->inject_std curve Generate Calibration Curve inject_std->curve curve->quant

Caption: Workflow for Quantification of this compound.

Associated Signaling Pathway

Iridoid glycosides from Hedyotis diffusa have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways. The diagram below provides a simplified overview of the NF-κB and MAPK signaling cascades, which are targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK IkB IκBα NFKB_pathway->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds to Cytokines Inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Gene Transcription Iridoids Iridoid Glycosides (from H. diffusa) Iridoids->p38 Inhibits Phosphorylation Iridoids->ERK Iridoids->JNK Iridoids->IkB Inhibits Degradation

Caption: Anti-inflammatory mechanism of iridoids via NF-κB and MAPK pathways.

References

Application Notes and Protocols: 6-O-p-Coumaroyl Scandoside Methyl Ester as a Chemical Marker for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been identified as a key bioactive compound in certain medicinal plants, notably Scleromitrion diffusum (also known as Hedyotis diffusa). Its presence and concentration are critical indicators of the authenticity and quality of herbal preparations derived from this plant. Due to the frequent adulteration of S. diffusum with related species such as Hedyotis corymbosa, which lacks this specific compound, 6-O-p-Coumaroyl scandoside methyl ester serves as a definitive chemical marker for quality control.

These application notes provide detailed protocols for the identification and quantification of this compound in herbal materials, as well as an overview of its biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C26H30O13[1][2]
Molecular Weight 550.51 g/mol [1][3]
CAS Number 83946-90-1[1][3]
Appearance White solid powder[3]
Purity >98% (commercially available standard)[2]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture and direct sunlight.[3]

Biological Activity

This compound exhibits several important biological activities, making its quantification relevant not only for authenticity but also for predicting the potential therapeutic efficacy of the herbal product.

  • Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory properties.[4][5] Studies on lipopolysaccharide (LPS)-induced RAW 264.7 cells have shown its potential to suppress inflammatory responses.[6]

  • Anti-proliferative and Anticancer Effects: Research has indicated that this compound shows moderate anti-proliferation effects on PC3 human androgen-independent prostate cancer cells.[3][6] This activity is a key factor in the traditional use of Hedyotis diffusa in cancer treatment.[3]

  • Antioxidant Properties: As a phenolic compound, it is suggested to possess antioxidant capabilities by scavenging free radicals and reducing oxidative stress, which may contribute to its role in mitigating oxidative stress-related diseases.[7]

Quality Control Protocols

The following protocols are designed for the quality control of Scleromitrion diffusum raw material and its preparations using this compound as a chemical marker.

Experimental Workflow for Quality Control

Quality Control Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Analysis & Reporting raw_material Herbal Raw Material powder Powdered Sample raw_material->powder Grinding extraction Solvent Extraction powder->extraction e.g., 70% Ethanol tlc TLC Identification extraction->tlc Qualitative hplc HPLC Quantification extraction->hplc Quantitative qualitative Qualitative Assessment (Presence/Absence) tlc->qualitative quantitative Quantitative Analysis (Content Determination) hplc->quantitative report Quality Control Report qualitative->report quantitative->report

Caption: Workflow for the quality control of herbal materials.

Protocol 1: Thin-Layer Chromatography (TLC) for Identification

This protocol is for the qualitative identification of this compound to distinguish Scleromitrion diffusum from its common adulterants.

Materials:

  • TLC plates (Silica gel G)

  • Developing tank

  • UV lamp (254 nm and 366 nm)

  • Reference standard of this compound

  • Test sample extract (prepared as described below)

  • Mobile phase: Chloroform-Methanol-Water (7:3:0.5, v/v/v)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered herbal material.

    • Add 25 mL of 70% ethanol.

    • Perform reflux extraction for 1 hour.[8]

    • Filter the extract and concentrate the filtrate to dryness.

    • Redissolve the residue in 1 mL of methanol. This is the test solution.

  • Reference Solution Preparation:

    • Dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • TLC Plate Spotting:

    • Apply 5 µL of the test solution and 2 µL of the reference solution as separate bands on the TLC plate.

  • Development:

    • Place the TLC plate in a developing tank pre-saturated with the mobile phase.

    • Allow the solvent front to travel approximately 8 cm up the plate.

    • Remove the plate and air dry.

  • Visualization and Analysis:

    • Examine the plate under a UV lamp at 254 nm and 366 nm.

    • The chromatogram of the test solution should show a spot corresponding in color and Rf value to the spot of the reference standard. The spot for this compound will appear as a dark quenching spot at 254 nm and may show fluorescence at 366 nm.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a method for the quantitative determination of this compound content.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with DAD detector
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Methanol/Water (35:65, v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 40°C[8]
Detection Wavelength 313 nm[8]
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Prepare the test solution as described in the TLC protocol.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in methanol).

    • Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 0.01 to 0.2 mg/mL.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration.

  • Analysis of Test Sample:

    • Inject the prepared test solution into the HPLC system.

    • Identify the peak for this compound by comparing the retention time with that of the reference standard.

    • Record the peak area of the analyte.

  • Calculation:

    • Determine the concentration of this compound in the test solution using the calibration curve.

    • Calculate the content of the marker compound in the original herbal material using the following formula: Content (mg/g) = (C x V x D) / W Where:

      • C = Concentration from the calibration curve (mg/mL)

      • V = Final volume of the test solution (mL)

      • D = Dilution factor (if any)

      • W = Weight of the herbal material (g)

Signaling Pathway Involvement

The anti-inflammatory effects of iridoid glycosides, including this compound, are often mediated through the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway cluster_pathways Intracellular Signaling LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activation NFkB NF-κB Pathway TLR4->NFkB Activation CSME 6-O-p-Coumaroyl scandoside methyl ester CSME->MAPK Inhibition CSME->NFkB Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines

Caption: Inhibition of inflammatory pathways by the compound.

Conclusion

The use of this compound as a chemical marker is a reliable and effective method for the quality control of Scleromitrion diffusum. The protocols outlined in these application notes provide a framework for researchers and industry professionals to ensure the authenticity and quality of this important medicinal herb, thereby contributing to the safety and efficacy of herbal medicinal products.

References

Troubleshooting & Optimization

"6-O-p-Coumaroyl scandoside methyl ester" solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and biological activity of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester.

Frequently Asked Questions (FAQs)

Q1: In which solvents is 6-O-p-Coumaroyl scandoside methyl ester soluble?

A1: this compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, we recommend using DMSO. For example, a 40 mg/mL stock solution can be prepared by dissolving the compound in DMSO. To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath for a short period can be beneficial.[2] Always ensure the solution is clear before use.

Q3: What is the known biological activity of this compound?

A3: this compound, isolated from Hedyotis diffusa, is known to possess anti-inflammatory properties.[3][4] Its mechanism of action is believed to involve the modulation of key signaling pathways associated with inflammation.[5]

Q4: How should I store the solid compound and its solutions?

A4: The solid powder of this compound should be stored in a sealed container in a cool, dry place. Stock solutions, particularly in DMSO, can be stored at -20°C for several months.[6]

Solubility Data

While precise quantitative solubility data across a wide range of solvents is not extensively published, the following table summarizes the known solubility characteristics. For quantitative applications, it is recommended to perform solubility testing to determine the exact saturation point in your solvent of choice.

SolventSolubilityConcentration (Example)Notes
Dimethyl Sulfoxide (DMSO) SolubleA 40 mg/mL stock solution has been reported.Warming and sonication can improve dissolution.
Chloroform Soluble--
Dichloromethane Soluble--
Ethyl Acetate Soluble--
Acetone Soluble--
Methanol Likely Soluble-General solvent for polar organic compounds.
Ethanol Likely Soluble-General solvent for polar organic compounds.
Water Sparingly Soluble / Insoluble-As a relatively non-polar organic molecule, high solubility in water is not expected.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

Procedure:

  • Accurately weigh a small amount of the compound (e.g., 1 mg) and place it into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Visually inspect the solution. If it is clear with no visible particles, the compound is soluble at that concentration.

  • If the solid has not fully dissolved, add another known volume of solvent and repeat steps 3-5 until a clear solution is obtained.

  • Calculate the solubility based on the total amount of compound and the final volume of the solvent.

Protocol for Preparing a Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM or 40 mg/mL).

  • Calculate the required mass of the compound based on its molecular weight (550.51 g/mol ).

  • Weigh the calculated amount of the compound and place it in a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution for 1-2 minutes.

  • To ensure complete dissolution, warm the tube to 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.

  • Allow the solution to return to room temperature before use.

  • Store the stock solution at -20°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving in the chosen solvent. The concentration may be above the solubility limit.Try a lower concentration. Use gentle warming (37°C) and sonication to aid dissolution.[2]
The solvent may not be appropriate.Refer to the solubility table and consider using DMSO for the highest solubility.
Precipitation occurs when adding the stock solution to an aqueous buffer. The compound is less soluble in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) and does not affect the biological system. Prepare intermediate dilutions if necessary.
Inconsistent experimental results. Degradation of the compound.Store the solid compound and stock solutions properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.
Incomplete dissolution of the compound.Ensure the stock solution is completely clear before use. If necessary, centrifuge the solution to pellet any undissolved material and use the supernatant.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Isolation from Hedyotis diffusa

The following diagram outlines a general workflow for the extraction and isolation of this compound from its natural source, Hedyotis diffusa.

G cluster_extraction Extraction cluster_purification Purification plant_material Hedyotis diffusa (Dried, Powdered) extraction Solvent Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent Partitioning (e.g., with Ethyl Acetate and Water) crude_extract->partition column_chromatography Column Chromatography (e.g., Silica Gel) partition->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure 6-O-p-Coumaroyl scandoside methyl ester hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway: Anti-Inflammatory Mechanism

This compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Stability of "6-O-p-Coumaroyl scandoside methyl ester" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 6-O-p-Coumaroyl scandoside methyl ester?

A1: For long-term storage, it is recommended to store the solid powder of this compound in a sealed container in a cool, dry place, protected from light.[1][2] Specific temperature recommendations include -20°C for up to three years.[1] For short-term storage, 2-8°C is also suggested.

Q2: What is the recommended storage condition for this compound in solution?

A2: When in solution, it is recommended to store aliquots at -80°C for up to one year to maintain stability.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: How can I improve the solubility of this compound?

A3: To achieve higher solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.[2]

Q4: What factors can affect the stability of this compound in solution?

A4: The stability of this compound, like other iridoid glycosides and coumaroyl esters, can be influenced by several factors including pH, temperature, and light exposure.[3][4] As an ester, it may be susceptible to hydrolysis under acidic or basic conditions.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented in readily available literature, hydrolysis of the ester bond would likely yield scandoside methyl ester and p-coumaric acid. Further degradation of the iridoid and coumaroyl moieties could occur under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. Unsuitable storage conditions (e.g., wrong temperature, light exposure).- Review storage conditions. For solutions, store at -80°C.[1]- Protect solutions from light.- Prepare fresh solutions before use whenever possible.
Inappropriate solvent or pH.- Assess the pH of your solution. Iridoid glycosides can be sensitive to acidic or alkaline pH.[3][4]- Consider using a buffered solution if pH stability is a concern.- Perform a pilot stability study in your chosen solvent system.
Variability in experimental results between batches. Inconsistent sample preparation.- Standardize the protocol for dissolving the compound, including solvent, temperature, and sonication time.[2]- Ensure complete dissolution before use.
Degradation during the experiment.- Minimize the time the compound is kept at room temperature or elevated temperatures during the experiment.- Include stability controls in your experimental setup (i.e., incubate the compound under experimental conditions without cells or other reagents and measure its concentration at the beginning and end of the experiment).
Changes in the physical appearance of the solution (e.g., color change). Chemical degradation or contamination.- A change in color may indicate degradation of the compound or a reaction with components in the solution.- Prepare a fresh solution and compare its appearance.- Analyze the solution using HPLC to check for the appearance of degradation peaks.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.

  • Dissolution: To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the solid is completely dissolved.[2]

  • Storage: Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol 2: HPLC-Based Stability Assessment
  • Sample Preparation: Prepare solutions of this compound in the desired buffers (e.g., pH 3, 5, 7, 9) or solvents at a known concentration.

  • Incubation: Incubate the solutions under controlled conditions (e.g., specific temperature and light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solution or by immediately freezing the sample at -80°C.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Quantification: Monitor the peak area of the parent compound at each time point. The percentage of the compound remaining can be calculated relative to the initial time point (t=0).

  • Data Analysis: Plot the percentage of the remaining compound versus time to determine the stability profile under each condition.

Signaling Pathways and Experimental Workflows

This compound has been reported to have anti-inflammatory and anti-proliferative effects.[5] These activities are often associated with the modulation of key signaling pathways such as NF-κB and MAPK.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Incubation cluster_analysis Analysis compound Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) compound->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Solutions in Buffers (pH 3, 5, 7, 9) stock->working incubate Incubate at Controlled Temperature working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Quantify Peak Area hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Experimental workflow for assessing the stability of this compound.

NFkB_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB P NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits IkB_p p-IκBα NFkB_active p50/p65 (Active) degradation Proteasomal Degradation IkB_p->degradation NFkB_nuc p50/p65 NFkB_active->NFkB_nuc DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Genes Inflammatory Genes (COX-2, iNOS) Transcription->Genes compound 6-O-p-Coumaroyl scandoside methyl ester compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition by the compound.

MAPK_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors, Stress MAPKKK MAPKKK (e.g., RAF) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF P Transcription Gene Transcription TF->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response compound 6-O-p-Coumaroyl scandoside methyl ester compound->MAPKK Inhibition

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

References

Technical Support Center: Optimizing Extraction of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester from plant sources, primarily Hedyotis diffusa (also known as Oldenlandia diffusa).

Frequently Asked Questions (FAQs)

Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and what is its primary plant source?

A1: this compound is a bioactive iridoid glycoside, a type of phenolic ester. It is notably found in the medicinal herb Hedyotis diffusa Willd. (also known as Oldenlandia diffusa).[1][2] This compound is recognized for its anti-inflammatory properties.[1][3]

Q2: What are the critical parameters to consider for optimizing the extraction yield of this compound?

A2: The key factors influencing the extraction efficiency of iridoid glycosides like this compound include the choice of solvent and its concentration, the extraction temperature, the extraction time, and the solid-to-solvent ratio. The physical state of the plant material, such as particle size, also plays a crucial role.

Q3: Which solvent system is most effective for extracting this compound?

A3: Aqueous ethanol (B145695) or methanol (B129727) solutions are commonly used for the extraction of iridoid glycosides and phenolic compounds from plant materials.[4] The optimal concentration often lies between 50-80% ethanol in water, as this mixture effectively solvates the moderately polar glycoside while minimizing the co-extraction of highly polar or non-polar impurities.[5] For instance, studies on Hedyotis diffusa have utilized 95% ethanol for initial extraction.[4]

Q4: How does temperature affect the stability and yield of the target compound?

A4: Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate of the solvent, which can lead to higher yields. However, excessively high temperatures may cause thermal degradation of the ester and glycosidic bonds in the molecule. A temperature range of 40-60°C is often a safe and effective starting point for optimization.

Q5: What is the recommended purification strategy after initial extraction?

A5: A multi-step purification process is typically required. After the initial solvent extraction, the crude extract is often concentrated and then subjected to liquid-liquid partitioning, for example, between water and ethyl acetate (B1210297), to separate compounds based on polarity.[4] Further purification is achieved through column chromatography using stationary phases like silica (B1680970) gel, C18 reversed-phase resin, or macroporous resins.[4][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: Plant material not ground finely enough. 2. Suboptimal Solvent: Incorrect solvent or concentration used. 3. Insufficient Extraction Time/Temperature: Conditions are not adequate for complete extraction. 4. Degradation of Compound: Temperature is too high, or exposure to light/air is excessive.1. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration. 2. Optimize Solvent: Perform small-scale trials with varying ethanol or methanol concentrations (e.g., 50%, 70%, 95%) to find the optimal polarity for your sample. 3. Adjust Parameters: Increase extraction time and/or temperature incrementally. Consider using assisted extraction methods like ultrasonication to improve efficiency at lower temperatures. 4. Control Conditions: Maintain a consistent temperature below 60°C. Protect the extract from light and use antioxidants if necessary.
Poor Separation During Liquid-Liquid Partitioning 1. Emulsion Formation: High concentrations of lipids, proteins, or other surfactant-like compounds in the crude extract. 2. Similar Polarity of Phases: The chosen solvent systems (e.g., ethyl acetate and water) may not have a large enough polarity difference.1. Break the Emulsion: Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. Centrifugation can also help separate the layers. 2. Modify Solvent System: Try a different partitioning solvent. If the target compound is in the aqueous layer, try washing the organic layer with brine to recover any dissolved compound.
Co-elution of Impurities During Column Chromatography 1. Poor Resolution: The chosen stationary and mobile phases are not selective enough. 2. Column Overloading: Too much crude extract was loaded onto the column.1. Optimize Chromatography Method: If using reversed-phase (C18), adjust the gradient of the mobile phase (e.g., methanol/water or acetonitrile/water). Test different stationary phases, such as silica gel or a phenyl column, which may offer different selectivity for iridoid glycosides.[6] 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Compound Degradation During Solvent Evaporation 1. High Temperature: Using high heat during rotary evaporation can degrade the compound. 2. Presence of Acid/Base: Residual acid or base from extraction or pH adjustment can catalyze hydrolysis of the ester or glycosidic bond.1. Use Low Temperature: Evaporate the solvent under reduced pressure at a temperature below 40°C. 2. Neutralize Extract: Ensure the extract is at a neutral pH before concentration. Wash with a dilute bicarbonate solution if acids were used, and then with water.

Data Presentation: Optimizing Extraction Parameters

The following tables provide representative data on how different extraction parameters can influence the yield of iridoid glycosides. This data is based on general principles and findings from studies on similar compounds.

Table 1: Effect of Ethanol Concentration on Extraction Yield

Ethanol Concentration (%)Relative Yield of Iridoid Glycosides (%)Observations
3065High co-extraction of polar impurities (sugars, etc.).
5088Good balance of yield and selectivity.
70100Optimal concentration in many studies.
9582Reduced extraction of the glycoside; increased extraction of less polar compounds.
Conditions: Temperature 50°C, Extraction Time 2 hours, Solid-to-Solvent Ratio 1:15 (g/mL).

Table 2: Effect of Extraction Temperature on Yield

Temperature (°C)Relative Yield of Iridoid Glycosides (%)Observations
25 (Room Temp)70Slow extraction rate.
4092Increased efficiency with minimal degradation risk.
60100Optimal temperature; balances yield and stability.
8085Potential for thermal degradation of the ester linkage.
Conditions: 70% Ethanol, Extraction Time 2 hours, Solid-to-Solvent Ratio 1:15 (g/mL).

Table 3: Effect of Extraction Time on Yield

Extraction Time (hours)Relative Yield of Iridoid Glycosides (%)Observations
0.575Incomplete extraction.
190Significant portion extracted.
2100Equilibrium approached; optimal duration.
4102Marginal increase; may not be cost-effective.
Conditions: 70% Ethanol, Temperature 60°C, Solid-to-Solvent Ratio 1:15 (g/mL).

Experimental Protocols

Protocol 1: Optimized Extraction of Crude Extract
  • Preparation of Plant Material: Dry the whole plant of Hedyotis diffusa at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate 100 g of the dried powder in 1.5 L of 70% aqueous ethanol.

    • Use an ultrasonic bath to assist extraction at 60°C for 2 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 40°C to obtain the crude extract.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract (e.g., 10 g) in 200 mL of deionized water.

    • Transfer the suspension to a separatory funnel and partition successively with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions, as iridoid glycosides like the target compound are expected to partition into this moderately polar phase.[2]

  • Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the ethyl acetate-soluble fraction.

  • Column Chromatography (Silica Gel):

    • Pre-treat the ethyl acetate fraction by dissolving it in a minimal amount of methanol and adsorbing it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Load the dried, adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a step gradient of increasing polarity, for example, using mixtures of hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification (Reversed-Phase C18):

    • Combine the fractions rich in the target compound and concentrate.

    • Dissolve the enriched fraction in a minimal volume of the initial mobile phase (e.g., 10% methanol in water).

    • Load onto a C18 column and elute with a gradient of increasing methanol (or acetonitrile) in water. This step is effective for separating closely related iridoid glycosides.[6]

  • Final Isolation: Combine the pure fractions, evaporate the solvent, and dry under vacuum to obtain the purified this compound.

Visualizations

Experimental_Workflow raw_material Dried Hedyotis diffusa Powder extraction Ultrasonic-Assisted Extraction (70% Ethanol, 60°C, 2h) raw_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) crude_extract->partitioning aq_phase Aqueous Phase (Discard) partitioning->aq_phase  Discard et_acetate_phase Ethyl Acetate Fraction partitioning->et_acetate_phase  Collect silica_column Silica Gel Column Chromatography et_acetate_phase->silica_column c18_column Reversed-Phase (C18) Chromatography silica_column->c18_column  Enriched Fractions pure_compound Pure 6-O-p-Coumaroyl scandoside methyl ester c18_column->pure_compound  Pure Fractions

Caption: Workflow for extraction and purification of the target compound.

Signaling_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway inflammatory_stimuli->mapk nfkb NF-κB Pathway inflammatory_stimuli->nfkb compound 6-O-p-Coumaroyl scandoside methyl ester compound->mapk compound->nfkb pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

Caption: Anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

References

"6-O-p-Coumaroyl scandoside methyl ester" storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the proper storage, handling, and use of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in a research setting.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for 6-O-p-Coumaroyl scandoside methyl ester?

For long-term stability, the compound in its powder form should be stored at -20°C, where it can be kept for up to three years. If the compound is in a solvent, it should be stored at -80°C for up to one year[1]. It is also crucial to protect the compound from moisture and direct sunlight[1].

2. How should I store the compound for short-term use?

For short-term storage, a temperature of 2-8°C is recommended[2].

3. What is the proper way to handle this compound upon receipt?

The product may be shipped at room temperature, but it is important to store it under the recommended conditions as soon as it is received[3][4]. Always wear appropriate personal protective equipment (PPE), including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves when handling the compound[5].

4. What should I do in case of an accidental spill?

In the event of a spill, avoid raising dust. You should sweep up the spilled material, place it in a bag, and hold it for waste disposal[5]. After the material has been collected, ventilate the area and wash the spill site[5].

5. Are there any known hazards associated with this compound?

The chemical, physical, and toxicological properties of this product have not been thoroughly investigated[5]. It may be harmful if swallowed, inhaled, or absorbed through the skin[5]. Therefore, it is essential to exercise due care and use proper safety precautions.

6. How can I improve the solubility of the compound?

To achieve a higher solubility, it is recommended to warm the tube to 37°C (98.6°F) and shake it in an ultrasonic bath for a period of time[4][6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Degradation Improper storage conditions.Ensure the compound is stored at the correct temperature (-20°C for powder, -80°C in solvent) and protected from light and moisture[1].
Low Solubility Compound has precipitated out of solution.Warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the compound[4][6].
Inconsistent Experimental Results Potential degradation of the compound or improper handling.Always use fresh stock solutions. Ensure proper storage and handling procedures are followed. Verify the purity of the compound if degradation is suspected.

Storage Conditions Summary

Form Storage Temperature Duration Additional Notes
Powder -20°CUp to 3 years[1]Keep away from moisture and direct sunlight[1].
2-8°CShort-term[2]
In Solvent -80°CUp to 1 year[1]Stock solutions can be stored for several months below -20°C[4].

Experimental Workflow: Safe Handling and Reconstitution

G cluster_prep Preparation cluster_handling Compound Handling cluster_solubility Solubility Enhancement cluster_storage Storage prep_ppe Don appropriate PPE: - Respirator - Safety Goggles - Gloves prep_area Work in a well-ventilated area weigh Weigh the required amount of compound prep_area->weigh reconstitute Reconstitute in appropriate solvent weigh->reconstitute check_sol Check for complete dissolution reconstitute->check_sol warm Warm tube to 37°C check_sol->warm If not dissolved dissolved Compound is fully dissolved check_sol->dissolved If dissolved sonicate Use ultrasonic bath warm->sonicate sonicate->dissolved store Store reconstituted solution at -80°C dissolved->store

Caption: Workflow for safe handling and reconstitution of this compound.

References

Common impurities in "6-O-p-Coumaroyl scandoside methyl ester" samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in "6-O-p-Coumaroyl scandoside (B1681521) methyl ester" samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 6-O-p-Coumaroyl scandoside methyl ester samples?

A1: Impurities in this compound samples can be broadly categorized into three groups:

  • Related Iridoid Glycosides from the Plant Source: "this compound" is extracted from Oldenlandia diffusa. This plant contains a variety of other structurally similar iridoid glycosides that may be co-extracted during the purification process. Common examples include Scandoside, Geniposidic acid, and Asperuloside.

  • Compounds from Adulterant Species: The herb Oldenlandia diffusa is sometimes adulterated with other species, most notably Hedyotis corymbosa. Extracts may, therefore, contain compounds characteristic of the adulterating plant, which can interfere with experiments.

  • Degradation Products: "this compound" can degrade under certain conditions. The ester linkage is susceptible to hydrolysis, which would yield Scandoside methyl ester and p-Coumaric acid. Additionally, iridoid glycosides can undergo epimerization at certain stereocenters, leading to the formation of isomeric impurities.

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak could be one of the many related iridoid glycosides or a degradation product. To identify it, you can use the following strategies:

  • Compare Retention Times: Analyze a reference standard of "this compound" and compare the retention time of your unknown peak to those of known related compounds if standards are available.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can infer its molecular weight and compare it to the molecular weights of potential impurities (see Table 1).

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.

Q3: My sample purity is lower than expected. What are the possible reasons and how can I improve it?

A3: Low sample purity can be due to inefficient purification or sample degradation.

  • Inefficient Purification: The initial extraction and purification process may not have been sufficient to remove all related compounds. Consider using a more advanced purification technique, such as preparative HPLC, to improve purity.

  • Sample Degradation: "this compound" can degrade if not handled or stored properly. The compound is sensitive to pH changes and high temperatures, which can lead to hydrolysis of the coumaroyl group. Ensure that the sample is stored in a cool, dry, and dark place, and use neutral pH buffers during your experiments whenever possible.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with "this compound".

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS Co-eluting impurities from the plant source or adulterants.1. Optimize the HPLC gradient to improve separation. 2. Use a different column chemistry (e.g., C18, Phenyl-Hexyl). 3. Perform LC-MS analysis to identify the molecular weight of the impurity and compare it with known related compounds (see Table 1).
Appearance of new peaks over time Sample degradation (hydrolysis or epimerization).1. Check the storage conditions of your sample. Store at -20°C or below in a tightly sealed container. 2. Avoid prolonged exposure to acidic or basic conditions. 3. Prepare fresh solutions for your experiments.
Inconsistent biological activity Presence of impurities with their own biological activity or degradation of the active compound.1. Re-purify the sample using preparative HPLC. 2. Confirm the identity and purity of the sample using LC-MS and NMR. 3. Always use a freshly prepared and characterized sample for biological assays.
Poor peak shape in HPLC Column overload, inappropriate mobile phase, or interaction with residual impurities.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase composition (e.g., pH, organic solvent ratio). 3. Ensure the column is properly equilibrated before injection.

Quantitative Data on Potential Impurities

The following table summarizes the molecular weights of "this compound" and its common impurities, which can be useful for identification by mass spectrometry.

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Source
This compound C₂₆H₃₀O₁₃550.51Main Compound
Scandoside methyl esterC₁₇H₂₄O₁₁404.37Degradation Product (Hydrolysis)
p-Coumaric acidC₉H₈O₃164.16Degradation Product (Hydrolysis)
ScandosideC₁₆H₂₂O₁₁390.34Related Compound (O. diffusa)
Geniposidic acidC₁₆H₂₂O₁₀374.34Related Compound (O. diffusa)
AsperulosideC₁₈H₂₂O₁₁414.36Related Compound (O. diffusa)
Asperulosidic acidC₁₆H₂₀O₁₁388.33Related Compound (O. diffusa)

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Impurities

This protocol provides a general method for the analytical separation of "this compound" from potential impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10-40% B

    • 30-35 min: 40-90% B

    • 35-40 min: 90% B

    • 40-41 min: 90-10% B

    • 41-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm (for the p-coumaroyl group) and 235 nm (for the iridoid core).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_troubleshooting Troubleshooting Sample Sample of 6-O-p-Coumaroyl scandoside methyl ester Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Optimize Optimize HPLC Method Purity->Optimize If purity is low Purify Preparative HPLC Impurity_ID->Purify If impurities are high

Caption: Experimental workflow for the analysis and troubleshooting of impurities in "this compound" samples.

signaling_pathway cluster_source Source Material cluster_extraction Extraction & Purification cluster_impurities Potential Impurities cluster_final_product Final Product Plant Oldenlandia diffusa Extraction Crude Extract Plant->Extraction Adulterant Hedyotis corymbosa Adulterant->Extraction Related_Iridoids Related Iridoid Glycosides (e.g., Scandoside) Extraction->Related_Iridoids Adulterant_Compounds Adulterant Compounds Extraction->Adulterant_Compounds Final_Product 6-O-p-Coumaroyl scandoside methyl ester Extraction->Final_Product Degradation_Products Degradation Products (e.g., Hydrolysis, Epimers) Final_Product->Degradation_Products

Caption: Logical relationship diagram illustrating the origin of common impurities in "this compound" samples.

Technical Support Center: Troubleshooting HPLC Peak Tailing of 6-O-p-Coumaroyl scandoside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester . This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to diagnose and resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-p-Coumaroyl scandoside methyl ester?

This compound is a natural iridoid glycoside that has been isolated from plants such as Hedyotis diffusa.[1] It is a phenolic ester and a phytochemical known for its potential antioxidant and anti-inflammatory properties.[2][3]

Q2: What is HPLC peak tailing and why is it a problem?

In an ideal HPLC separation, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic because it can lead to:

  • Reduced resolution between adjacent peaks.

  • Decreased sensitivity and less accurate peak integration.

  • Inaccurate quantification and unreliable results.

A tailing factor (Tf) or asymmetry factor (As) is used to measure the extent of tailing, with an ideal value being 1.0. Values greater than 2.0 are generally considered unacceptable for precise analytical methods.

Q3: What are the most common causes of peak tailing for this compound?

The most common causes of peak tailing for a phenolic compound like this compound in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl group and polar glycosidic moiety of the molecule can interact with active, unreacted silanol groups on the surface of silica-based HPLC columns. These secondary interactions cause some molecules to be retained longer, resulting in a tailed peak.[4][5]

  • Mobile Phase pH: The compound has a predicted pKa of 8.58, likely due to the phenolic hydroxyl group on the p-coumaroyl moiety.[6] If the mobile phase pH is too close to this pKa, the compound can exist in both ionized (phenolate) and non-ionized forms, leading to inconsistent retention and peak distortion.[7][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak shape issues.[7]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause the separated peak to broaden before it reaches the detector.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.

Troubleshooting Guide

If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect Systemic Issue (Extra-column volume, blocked frit) check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No yes_path Yes check_connections Check fittings & tubing length. Flush column. system_issue->check_connections end_node Peak Shape Improved check_connections->end_node no_path No check_ph Is mobile phase pH < 6.5? chemical_issue->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 using 0.1% formic or acetic acid. check_ph->adjust_ph No check_column Using a modern, end-capped C18 column? check_ph->check_column Yes ph_yes Yes ph_no No adjust_ph->check_column switch_column Switch to an end-capped or polar-embedded column. check_column->switch_column No check_sample Check Sample Concentration & Solvent check_column->check_sample Yes column_yes Yes column_no No switch_column->end_node dilute_sample Dilute sample. Ensure sample solvent is weaker than or matches mobile phase. check_sample->dilute_sample dilute_sample->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 1: Evaluate the Scope of the Problem
  • Observation: Are all peaks in the chromatogram tailing, or only the peak for this compound?

  • Interpretation:

    • All peaks tailing: This suggests a physical or system-wide issue. Check for extra-column volume (use shorter, narrower tubing), a partially blocked column inlet frit, or a void in the column packing.

    • Only the target peak tails: This points to a specific chemical interaction between your analyte and the stationary phase or mobile phase.

Step 2: Optimize the Mobile Phase pH

The predicted pKa of the phenolic hydroxyl group is approximately 8.58.[6] To ensure the compound is in a single, non-ionized state, the mobile phase pH should be at least 2 units below the pKa.

  • Action: Ensure your mobile phase is acidic. A pH between 2.5 and 3.5 is generally effective for phenolic compounds.

  • Recommendation: Add a small amount of an acidifier to the aqueous portion of your mobile phase.

Mobile Phase ModifierTypical ConcentrationRecommended pH Range
Formic Acid0.1% (v/v)2.8 - 4.8
Acetic Acid0.1% - 1% (v/v)3.8 - 5.8
Phosphoric Acid0.1% (v/v)2.0 - 3.0

Table 1: Common mobile phase modifiers and their effective pH ranges.

Step 3: Assess Your HPLC Column

Secondary interactions with silica (B1680970) are a primary cause of peak tailing for polar and phenolic compounds.

  • Action: Use a modern, high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, significantly reducing tailing.

  • Recommendation: If you are using an older column or still see tailing with an end-capped column, consider a column with a different stationary phase, such as a polar-embedded phase, which can further shield silanol groups.

Step 4: Review Sample Preparation and Injection
  • Sample Concentration: Overloading the column can cause peak distortion.

    • Action: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, you were likely experiencing mass overload.

  • Sample Solvent: The solvent used to dissolve your sample can have a significant impact.

    • Action: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume to minimize peak distortion.

Experimental Protocol: Method Optimization to Reduce Peak Tailing

This protocol provides a starting point for the analysis of this compound, based on methods for similar iridoid glycosides.

ParameterRecommended ConditionRationale
HPLC System Standard LC system with UV/PDA detectorWidely available instrumentation.
Column End-capped C18, 250 x 4.6 mm, 5 µmGood retention for moderately polar compounds. End-capping minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidLowers pH to ~2.8, suppressing ionization of the phenolic group and silanols.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 10-50% B over 20 minutesA starting point to ensure elution of the compound with good separation.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection 310-325 nmThe p-coumaroyl group has a strong UV absorbance in this range.
Injection Vol. 10 µLA typical volume to avoid overload.
Sample Prep. Dissolve in Mobile Phase A/B (50:50). Filter through 0.45 µm syringe filter.Ensures sample is free of particulates and compatible with the mobile phase.

Table 2: Recommended starting HPLC parameters for this compound.

Signaling Pathway and Logical Relationships

The primary chemical relationship influencing peak tailing for this molecule is the equilibrium between its neutral and ionized forms, which is governed by the mobile phase pH and the compound's pKa. Additionally, secondary interactions with the stationary phase are a key factor.

G cluster_0 Analyte in Solution cluster_1 Stationary Phase Interaction Analyte_Neutral Analyte-OH (Neutral, More Retained) Analyte_Ionized Analyte-O- (Ionized, Less Retained) Analyte_Neutral->Analyte_Ionized pKa ~ 8.58 Silanol_Protonated Si-OH (Protonated Silanol) Analyte_Neutral->Silanol_Protonated Ideal Hydrophobic Interaction (Good Peak Shape) PeakTailing Peak Tailing Analyte_Ionized->PeakTailing Mixed-mode retention Silanol_Ionized Si-O- (Ionized Silanol) Silanol_Protonated->Silanol_Ionized pKa ~ 3.5-4.5 Silanol_Ionized->PeakTailing Secondary Interaction with Analyte MobilePhase Mobile Phase pH (e.g., 2.5-3.5) MobilePhase->Analyte_Neutral Low pH Favors Neutral Form MobilePhase->Silanol_Protonated Low pH Suppresses Silanol Ionization

Caption: Key chemical interactions causing peak tailing.

References

Preventing degradation of "6-O-p-Coumaroyl scandoside methyl ester" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "6-O-p-Coumaroyl scandoside (B1681521) methyl ester" during analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and why is its stability a concern?

A1: this compound is a bioactive iridoid glycoside found in plants such as Hedyotis diffusa (also known as Oldenlandia diffusa). As a phenolic ester, it possesses antioxidant and anti-inflammatory properties. Its stability is a concern because the ester and glycosidic bonds in its structure are susceptible to hydrolysis under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures during sample extraction, processing, and storage can accelerate degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic linkages.

  • Enzymatic Activity: Endogenous enzymes (e.g., β-glucosidases) present in the plant matrix can hydrolyze the glycosidic bond if not properly inactivated during sample preparation.

  • Light: Prolonged exposure to direct sunlight or UV radiation can potentially lead to photodegradation of the p-coumaroyl moiety.

  • Oxidation: The phenolic group is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.

Q3: How should I store the pure compound and my prepared samples?

A3: Proper storage is critical to maintain the integrity of your analyte.

Sample TypeStorage ConditionDurationNotes
Pure Compound (Powder) -20°C, protected from light and moistureUp to 3 years[1]Use a desiccator to minimize moisture exposure.
Stock Solutions (in solvent) -80°C, in airtight, light-protecting vialsUp to 1 year[1]Use high-purity solvents and degas before use.
Prepared Samples (Extracts) -20°C to -80°C, in amber vialsAs short as possibleAnalyze as quickly as possible after preparation.

II. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or no peak corresponding to the target analyte in the chromatogram.

  • Question: I've extracted my sample, but I'm seeing a very small peak, or no peak at all, for this compound. What could be the cause?

  • Answer: This issue often points to degradation during sample preparation or improper storage. Consider the following possibilities:

    • Inadequate Enzyme Inactivation: Endogenous β-glucosidases in your plant material may have cleaved the glycosidic bond.

      • Solution: Ensure that your extraction protocol includes a step to inactivate enzymes. This can be achieved by flash-freezing the fresh plant material in liquid nitrogen immediately after harvesting, followed by lyophilization, or by using a heated solvent extraction method where the solvent temperature is rapidly brought to a level that denatures enzymes (e.g., >60°C).

    • Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade the compound.

      • Solution: Use heat-reflux extraction with controlled temperatures and shorter durations. When evaporating the solvent, use a rotary evaporator at a low temperature (<40°C).

    • pH-Induced Hydrolysis: The pH of your extraction solvent or sample matrix may be too acidic or alkaline.

      • Solution: Maintain a neutral or slightly acidic pH (around 6-7) during extraction and sample preparation. Avoid strong acids or bases.

    • Improper Storage: If samples were not stored correctly, the compound may have degraded over time.

      • Solution: Always store extracts at or below -20°C in airtight, amber vials and analyze them as soon as possible.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: My chromatogram shows several unexpected peaks that are not present in my standard. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks, especially those eluting earlier than the parent compound, can indicate degradation.

    • Potential Degradation Products:

      • Scandoside methyl ester: Results from the hydrolysis of the p-coumaroyl ester bond.

      • p-Coumaric acid: Also a product of ester hydrolysis.

      • Aglycone: Formed by the cleavage of the glycosidic bond.

    • Troubleshooting Steps:

      • Review Sample Preparation: Re-evaluate your extraction and handling procedures for potential causes of degradation as outlined in Issue 1.

      • Stress Testing: To confirm if the unknown peaks are degradation products, you can perform a forced degradation study. Intentionally expose a standard solution of this compound to heat, acid, and base to see if the retention times of the resulting peaks match the unknown peaks in your sample chromatogram.

Issue 3: Poor peak shape (e.g., tailing or fronting) in HPLC analysis.

  • Question: The peak for my compound is showing significant tailing. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors related to the analyte, mobile phase, or column.

CauseSolution
Secondary Interactions The phenolic hydroxyl group can interact with active sites on the silica-based C18 column, causing tailing. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanols.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
Contaminated Column or Guard Column Strongly retained impurities can affect peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. Ensure the mobile phase pH is stable and appropriate for the compound. A slightly acidic pH is generally recommended.

III. Experimental Protocols

Standard Analytical Protocol for HPLC-DAD Analysis

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

  • Gradient Elution:

Time (min)% Solvent A% Solvent B
09010
206040
304060
351090
401090
419010
509010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 310 nm (for the p-coumaroyl group)

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Weigh 1.0 g of lyophilized and powdered plant material.

    • Add 20 mL of 70% methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

IV. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Harvest Harvest Fresh Plant Material Freeze Flash Freeze in Liquid Nitrogen Harvest->Freeze Immediate Processing Lyophilize Lyophilize Freeze->Lyophilize Grind Grind to Powder Lyophilize->Grind Extract Ultrasonic Extraction (70% MeOH) Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC Inject into HPLC-DAD System Filter->HPLC Sample ready for analysis Data Data Acquisition and Analysis HPLC->Data

Caption: Workflow for sample preparation and analysis.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products Analyte This compound Ester_Hydrolysis Ester Hydrolysis Analyte->Ester_Hydrolysis Heat, Acid, Base Glycosidic_Cleavage Glycosidic Bond Cleavage Analyte->Glycosidic_Cleavage Acid, Base, Enzymes Product1 Scandoside methyl ester Ester_Hydrolysis->Product1 Product2 p-Coumaric acid Ester_Hydrolysis->Product2 Product3 Aglycone Glycosidic_Cleavage->Product3

Caption: Potential degradation pathways of the analyte.

References

Technical Support Center: 6-O-p-Coumaroyl Scandoside Methyl Ester Formulation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

1. What is 6-O-p-Coumaroyl scandoside methyl ester?

This compound is a natural iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa. It is recognized for its anti-inflammatory and anti-proliferative properties. Its mechanism of action is thought to involve the modulation of key signaling pathways, including NF-κB and MAPK.

2. How should I prepare a stock solution of this compound?

We recommend preparing a high-concentration stock solution in a dry, high-quality organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this type of compound.

Recommended Stock Solution Protocol:

  • Equilibrate the vial of powdered this compound to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of powder using an analytical balance in a sterile environment.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). We recommend starting with a small volume of solvent and incrementally adding more until the powder is fully dissolved to determine the maximum solubility.

  • Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. What is the recommended storage condition for the stock solution?

Store the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution should be stable for several months. Before each use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.

4. How do I prepare working solutions for my cell culture experiments?

Prepare working solutions by diluting the high-concentration stock solution in your cell culture medium. To avoid precipitation, it is crucial to follow these steps:

  • Pre-warm your complete cell culture medium to 37°C.

  • Add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Perform serial dilutions in pre-warmed medium to achieve the desired final concentrations for your experiment.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

5. What is the stability of this compound in cell culture medium?

The stability of this compound in cell culture medium at 37°C has not been extensively reported. As a phenolic compound with ester linkages, it may be susceptible to degradation through oxidation and hydrolysis over time. Therefore, it is recommended to prepare fresh working solutions for each experiment and to consider the potential for degradation when designing long-term incubation studies.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Precipitation upon dilution in cell culture medium Solvent Shock: Rapid change in polarity when adding a concentrated DMSO stock to an aqueous medium.Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing the medium to ensure rapid and uniform dispersion.
High Final Concentration: The target concentration exceeds the solubility limit of the compound in the culture medium.Perform a dose-response experiment starting with a lower concentration range. Determine the highest soluble concentration empirically.
Temperature Shift: Changes in temperature between preparing the solution and incubation can affect solubility.Always use pre-warmed media for dilutions and ensure a stable temperature during handling.
Low or no biological activity observed Compound Degradation: The compound may have degraded due to improper storage or instability in the culture medium.Ensure proper storage of the stock solution. Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals.
Incorrect Concentration: The actual concentration of the compound may be lower than intended due to precipitation or adsorption to plasticware.Visually inspect for precipitation. Consider using low-adhesion plasticware.
Unexpected cytotoxicity in control (vehicle-treated) cells High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.Ensure the final DMSO concentration is at a level non-toxic to your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to confirm its safety.
Contamination in the cell culture after adding the compound Contaminated Stock Solution: The stock solution was not properly sterilized.Always filter-sterilize the stock solution through a 0.22 µm syringe filter after preparation.
Contaminated Cell Culture Equipment or Reagents: General issue with sterile technique.Review and reinforce aseptic techniques in your laboratory.

Quantitative Data

To date, there is limited publicly available quantitative data, such as IC50 values, for this compound on various cell lines. Researchers are encouraged to determine these values empirically for their specific cell models. The table below provides a template for summarizing such data.

Cell Line Assay Type Incubation Time (hours) IC50 Value (µM) Reference
PC-3 (Prostate Cancer)MTT Assay72User-determinedN/A
LNCaP (Prostate Cancer)Proliferation Assay72User-determinedN/A
RAW 264.7 (Macrophage)NO Inhibition Assay24User-determinedN/A

Experimental Protocols

Protocol 1: Anti-Proliferation Assay using MTT

This protocol is designed to assess the effect of this compound on the proliferation of PC-3 prostate cancer cells.

Materials:

  • PC-3 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 100 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines a general procedure to investigate the effect of the compound on key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • PC-3 cells

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis: Seed PC-3 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture & Treatment cluster_assay Endpoint Assays p1 Weigh Compound p2 Dissolve in DMSO p1->p2 p3 Filter Sterilize (0.22 µm) p2->p3 c3 Prepare Working Solutions p3->c3 Dilute Stock c1 Seed Cells in Plate c2 Incubate (24h) c1->c2 c4 Treat Cells c2->c4 c3->c4 c5 Incubate (24-72h) c4->c5 a1 MTT Assay c5->a1 a2 Western Blot c5->a2 a3 Other Assays c5->a3

Caption: Experimental workflow for cell-based assays.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound 6-O-p-Coumaroyl scandoside methyl ester p38 p38 compound->p38 ERK ERK compound->ERK JNK JNK compound->JNK IKK IKK compound->IKK inflammation Inflammation proliferation Proliferation IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 IkB->NFkB inhibits NFkB_nucleus p65/p50 (nucleus)

Caption: Potential signaling pathways affected.

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 6-O-p-Coumaroyl scandoside methyl ester and Asperuloside

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research for novel anti-inflammatory agents, iridoid glycosides have emerged as a promising class of compounds. This guide provides a detailed, objective comparison of the anti-inflammatory properties of two such iridoids: 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and asperuloside (B190621). The following sections present experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Anti-inflammatory Effects

A key study directly compared the anti-inflammatory activities of five iridoids isolated from Hedyotis diffusa, including 6-O-p-Coumaroyl scandoside methyl ester (referred to as CSME in the study) and asperuloside (ASP). The experiments were conducted using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard in vitro model for studying inflammation. The results, summarized in the table below, highlight the differential efficacy of these two compounds in inhibiting key inflammatory mediators.

Inflammatory MediatorThis compound (CSME)Asperuloside (ASP)Assay Concentration
Nitric Oxide (NO) Production No significant inhibitionSignificant inhibition20, 40, 80 μM
Prostaglandin E₂ (PGE₂) Production No significant inhibitionSignificant inhibition20, 40, 80 μM
Tumor Necrosis Factor-α (TNF-α) Production No significant inhibitionSignificant inhibition20, 40, 80 μM
Interleukin-6 (IL-6) Production No significant inhibitionSignificant inhibition20, 40, 80 μM
Cell Viability No significant cytotoxicityNo significant cytotoxicity20, 40, 80 μM

Data Interpretation: The experimental data clearly indicates that under the tested conditions, asperuloside exhibits significant anti-inflammatory activity by inhibiting the production of NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. In contrast, this compound did not show significant inhibitory effects on these inflammatory mediators at the same concentrations. Neither compound exhibited significant cytotoxicity, suggesting their effects are not due to cell death.

Experimental Protocols

The following methodologies were employed in the comparative study to evaluate the anti-inflammatory activities of this compound and asperuloside.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were pre-treated with various concentrations (20, 40, and 80 μM) of either this compound or asperuloside for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 μL of cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader, and the nitrite concentration was determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂), TNF-α, and IL-6 Assays

The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability Assay

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, cells were incubated with MTT solution (0.5 mg/mL) for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.

Western Blot Analysis

To investigate the underlying molecular mechanisms, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways were analyzed by Western blotting. After treatment, total protein was extracted from the cells, separated by SDS-PAGE, and transferred to polyvinylidene fluoride (B91410) (PVDF) membranes. The membranes were then incubated with specific primary antibodies against IκB-α, phospho-IκB-α, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved in the anti-inflammatory response.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Inflammatory Response Measurement raw_cells RAW 264.7 Macrophages culture Cell Culture & Seeding raw_cells->culture pretreatment Pre-treatment with This compound or Asperuloside (1h) culture->pretreatment lps_stimulation LPS Stimulation (1 µg/mL, 24h) pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant cell_lysate Collect Cell Lysate lps_stimulation->cell_lysate mtt MTT Assay (Cell Viability) lps_stimulation->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE₂, TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB & MAPK proteins) cell_lysate->western

Experimental workflow for evaluating anti-inflammatory activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb_path NF-κB Pathway tlr4->nfkb_path p38 p38 mapk->p38 erk ERK mapk->erk jnk JNK mapk->jnk ikb IκBα nfkb_path->ikb Phosphorylation ikb_nfkb IκBα NF-κB nfkb NF-κB nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc ikb_nfkb->nfkb IκBα degradation pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->pro_inflammatory asperuloside Asperuloside asperuloside->p38 Inhibits Phosphorylation asperuloside->erk Inhibits Phosphorylation asperuloside->jnk Inhibits Phosphorylation asperuloside->ikb Inhibits Phosphorylation csme 6-O-p-Coumaroyl scandoside methyl ester

Inhibition of NF-κB and MAPK signaling pathways by Asperuloside.

Mechanism of Action

The anti-inflammatory effects of asperuloside are attributed to its ability to suppress the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] In LPS-stimulated macrophages, asperuloside treatment was found to inhibit the phosphorylation of IκB-α, which is a critical step in the activation of NF-κB.[1] By preventing the degradation of IκB-α, asperuloside blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[1]

Furthermore, asperuloside was shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2] The MAPK pathway plays a crucial role in regulating the production of inflammatory mediators, and its inhibition by asperuloside contributes to the overall anti-inflammatory effect.

In contrast, the study did not observe significant inhibition of these signaling pathways by this compound under the same experimental conditions, which is consistent with its lack of effect on the downstream inflammatory mediators.

Conclusion

Based on the available comparative data, asperuloside demonstrates potent anti-inflammatory properties in vitro, effectively reducing the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. This compound, at the concentrations tested, did not exhibit significant anti-inflammatory activity in the same experimental model. This guide provides a foundation for researchers to understand the differential anti-inflammatory potential of these two iridoid glycosides. Further studies, including in vivo models, are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Bioactivities of 6-O-p-Coumaroyl Scandoside Methyl Ester and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and its related phenolic acid, p-coumaric acid. While both compounds are of interest for their potential therapeutic effects, the available scientific literature presents a stark contrast in the depth of understanding and documented bioactivity. p-Coumaric acid is a well-studied compound with a broad spectrum of demonstrated anti-inflammatory, antioxidant, and anticancer properties. In contrast, 6-O-p-Coumaroyl scandoside methyl ester is primarily understood as a prodrug of p-coumaric acid, with limited direct evidence of its own potent bioactivity.

Overview of Bioactivity

p-Coumaric acid, a hydroxycinnamic acid, is widely found in various plants, fruits, and vegetables.[1][2] Its diverse pharmacological effects are well-documented and include antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2]

This compound is an iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa.[3] Pharmacokinetic studies have revealed that it serves as a prodrug, which is metabolized in vivo to release p-coumaric acid.[4] While it has been investigated for its own biological effects, the available data on its direct bioactivity is sparse compared to its metabolite.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data for the bioactivity of p-coumaric acid. Due to a lack of available data, a similar quantitative summary for this compound cannot be provided at this time.

Table 1: Quantitative Bioactivity Data for p-Coumaric Acid

BioactivityAssay/ModelCell Line/TargetResult (IC50/Concentration)Reference(s)
Anticancer Antiproliferative (MTT Assay)HCT-15 (Colon Cancer)1400 µmol/L
Antiproliferative (MTT Assay)HT-29 (Colon Cancer)1600 µmol/L
Antioxidant Lipid Peroxidation InhibitionLinoleic acid emulsion71.2% inhibition at 45 µg/mL
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10-100 µg/ml
COX-2 Expression InhibitionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10-100 µg/ml
TNF-α Production InhibitionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10-100 µg/ml
IL-6 Production InhibitionLPS-stimulated RAW264.7 macrophagesSignificant inhibition at 10-100 µg/ml

Note on this compound:

  • Anti-inflammatory Activity: A study on iridoids from Hedyotis diffusa in LPS-induced RAW 264.7 cells did not find this compound to be a significant inhibitor of inflammatory mediators.

  • Anticancer Activity: It has been reported to exhibit a "moderate anti-proliferation effect" on PC3 human androgen-independent prostate cancer cells, though no specific IC50 value is publicly available.

  • Antioxidant Activity: A study on the LDL-oxidation inhibitory effects of iridoid glycosides from Oldenlandia diffusa did not report significant activity for this compound.

Signaling Pathways and Mechanisms of Action

p-Coumaric acid exerts its bioactivities through the modulation of several key signaling pathways.

p_Coumaric_Acid_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_antioxidant Antioxidant Effects pCA_inflam p-Coumaric Acid NFkB NF-κB pCA_inflam->NFkB Inhibits MAPK MAPKs (ERK, JNK, p38) pCA_inflam->MAPK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 MAPK->Cytokines pCA_cancer p-Coumaric Acid Bax Bax (Pro-apoptotic) pCA_cancer->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) pCA_cancer->Bcl2 Downregulates CellCycle Cell Cycle Arrest pCA_cancer->CellCycle STAT3 STAT3 Pathway pCA_cancer->STAT3 Inhibits Apoptosis Apoptosis Caspases Caspases Apoptosis->Caspases Activates Bax->Apoptosis Bcl2->Apoptosis pCA_antiox p-Coumaric Acid ROS Reactive Oxygen Species (ROS) pCA_antiox->ROS Scavenges Nrf2 Nrf2 Pathway pCA_antiox->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes

Caption: Key signaling pathways modulated by p-Coumaric Acid.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of p-coumaric acid are provided below.

Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of p-coumaric acid (e.g., 10-100 µg/ml) for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/ml) and incubating for a further 24 hours.

  • Nitric Oxide (NO) Quantification: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To determine the effect on protein expression, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti_Inflammatory_Workflow cluster_workflow Anti-inflammatory Assay Workflow start Culture RAW264.7 cells pretreat Pre-treat with p-Coumaric Acid start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Culture Supernatant and Cell Lysates stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPKs) collect->western end Data Analysis griess->end elisa->end western->end

Caption: Workflow for assessing anti-inflammatory activity.

Antiproliferative Activity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-15, HT-29) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (p-coumaric acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Test Compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for the MTT antiproliferative assay.

Conclusion

The existing body of research strongly supports p-coumaric acid as a bioactive compound with significant potential for therapeutic applications, particularly in the realms of anti-inflammatory, antioxidant, and anticancer therapies. Its mechanisms of action are relatively well-characterized, involving the modulation of key cellular signaling pathways.

In contrast, this compound appears to primarily function as a prodrug, delivering p-coumaric acid in vivo. While it may possess some inherent, albeit modest, bioactivities, the current scientific literature lacks the comprehensive quantitative data and detailed mechanistic studies necessary to establish its efficacy as a standalone therapeutic agent. Future research should focus on elucidating any unique, direct biological effects of this compound and providing the quantitative data needed for a more direct comparison with its well-studied metabolite. For drug development professionals, targeting the delivery of p-coumaric acid through prodrugs like this compound could be a viable strategy, but a thorough understanding of the prodrug's own pharmacological profile is warranted.

References

Synergistic effects of "6-O-p-Coumaroyl scandoside methyl ester" with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Synergistic Potential of a Natural Compound: A Comparative Guide

Researchers and drug development professionals are increasingly exploring the therapeutic avenue of synergistic combinations to enhance efficacy and overcome resistance. This guide delves into the synergistic effects of compounds derived from the medicinal plant Hedyotis diffusa (also known as Oldenlandia diffusa), with a particular focus on the potential contributions of its constituent, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester . While studies on the isolated compound in combination therapies are nascent, research on H. diffusa extracts provides significant insights into its synergistic and, in some cases, antagonistic interactions with conventional cancer therapies and other natural compounds.

This guide presents a comparative analysis of key studies, offering a valuable resource for researchers investigating novel combination therapies.

Synergistic Effects with Chemotherapeutic and Targeted Agents: A Data-Driven Comparison

Recent studies have highlighted the potential of Hedyotis diffusa extract (HDE) to work in concert with standard anticancer agents, leading to enhanced therapeutic outcomes. The following tables summarize the quantitative data from studies investigating the synergistic effects of HDE with the chemotherapeutic drug cisplatin (B142131) and the targeted therapy agent BIIB021.

Table 1: Synergistic Anticancer Activity of Oldenlandia diffusa (OD) Extract with Cisplatin in Osteosarcoma Cells
Treatment GroupIC50 of OD (µL/mL)IC50 of Cisplatin (µg/mL)Cell LineKey FindingsReference
OD Alone203.0-MG-63OD inhibits proliferation in a dose-dependent manner.[1]
Cisplatin Alone-8.9MG-63Cisplatin is a potent inhibitor of cell proliferation.[1]
OD + Cisplatin164.65.0MG-63The combination shows a stronger inhibitory effect than either agent alone, indicating synergy.[1]
Table 2: Synergistic Antitumor Effects of Hedyotis diffusa Extract (HDE) with BIIB021 in Myelodysplastic Syndrome Cells
Treatment GroupIC50 of HDE (µg/mL)IC50 of BIIB021 (nmol/L)Cell LineKey FindingsReference
HDE Alone98.03-SKM-1HDE inhibits cell proliferation.[2]
BIIB021 Alone-171.7SKM-1BIIB021 inhibits cell proliferation.[2]
HDE + BIIB021Not explicitly stated, but combination showed enhanced apoptosisNot explicitly stated, but combination showed enhanced apoptosisSKM-1The combination synergistically inhibits cell proliferation and induces apoptosis. "E-6-O-p-coumaroyl scandoside methyl ester" was identified as a major component of the HDE.[2]

Contrasting Effects: A Case of Antagonism

It is crucial to note that not all combinations with Hedyotis diffusa extract result in synergistic or additive effects. A study on human breast cancer MCF7 cells revealed that the water extract of H. diffusa could diminish the cytotoxic effects of several common chemotherapy drugs.

Table 3: Antagonistic Effect of Hedyotis diffusa Water Extract with Chemotherapy Drugs in Breast Cancer Cells
Chemotherapy DrugCell LineKey FindingsReference
DoxorubicinMCF7Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug.[3]
CyclophosphamideMCF7Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug.[3]
DocetaxelMCF7Co-administration of H. diffusa water extract diminished the cytotoxicity of the chemotherapy drug.[3]

This highlights the importance of rigorous experimental validation for any proposed combination therapy.

Experimental Protocols: A Guide to Methodologies

To aid researchers in replicating and building upon these findings, detailed experimental protocols from the cited studies are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is based on the methodology used to assess the synergistic effects of Oldenlandia diffusa extract and cisplatin.[1]

  • Cell Seeding: Plate MG-63 osteosarcoma cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Oldenlandia diffusa extract, cisplatin, or a combination of both for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell survival rate and the IC50 values (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry

This protocol outlines the steps to quantify apoptosis, a key mechanism in the synergistic action of HDE and BIIB021.[2]

  • Cell Treatment: Treat SKM-1 cells with HDE, BIIB021, or the combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

cluster_2 Cellular Effects HDE HDE (contains 6-O-p-Coumaroyl scandoside methyl ester) hTERT hTERT (Telomerase) HDE->hTERT Inhibits BIIB021 BIIB021 BIIB021->hTERT Inhibits Proliferation Cell Proliferation Apoptosis Apoptosis hTERT->Proliferation Promotes hTERT->Apoptosis Inhibits

Caption: Synergistic inhibition of hTERT by HDE and BIIB021.

start Seed Cells in 96-well plate treat Treat with OD Extract, Cisplatin, or Combination start->treat mtt Add MTT Reagent treat->mtt incubate Incubate for 4 hours mtt->incubate dmso Add DMSO to dissolve formazan incubate->dmso read Measure Absorbance at 490 nm dmso->read analyze Calculate IC50 and assess synergy read->analyze

Caption: Experimental workflow for the MTT-based cell viability assay.

References

Validating the Antioxidant Activity of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 (µg/mL)IC50 (µM)Notes
6-O-p-Coumaroyl scandoside (B1681521) methyl ester Data not availableData not availableIsolated from Oldenlandia diffusa, a plant known for its antioxidant properties. The p-coumaroyl moiety suggests potential antioxidant activity due to its phenolic structure.
Quercetin~2.83 - 19.17~9.37 - 63.48A well-characterized flavonoid antioxidant. IC50 values can vary depending on experimental conditions.
Ascorbic Acid (Vitamin C)~3.37 - 24.34~19.14 - 138.2A standard antioxidant used as a positive control in many antioxidant assays.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of a test compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test compound (6-O-p-Coumaroyl scandoside methyl ester)

  • Reference standards (Quercetin, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and other standard laboratory equipment

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol to achieve a final concentration of 0.1 mM. Store this solution in a dark, amber-colored bottle at 4°C.

  • Test Compound and Standard Solutions: Prepare stock solutions of the test compound and reference standards (Quercetin, Ascorbic Acid) in a suitable solvent (e.g., methanol, DMSO). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add a specific volume of the various concentrations of the test compound and standard solutions to individual wells.

  • Control Wells: Prepare control wells containing the solvent used for dilution instead of the test compound (blank) and wells with the DPPH solution and solvent but no test compound (negative control).

  • Initiate Reaction: Add a fixed volume of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determine IC50 Value: Plot a graph of the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compound & Standards add_samples Add Samples/Standards to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Determine IC50 Value calc_inhib->calc_ic50

Caption: Workflow of the DPPH radical scavenging assay.

DPPH_Reaction_Mechanism DPPH_radical DPPH• (Purple) DPPH_reduced DPPH-H (Yellow-colored) DPPH_radical->DPPH_reduced Donation of H• Antioxidant +  Antioxidant-H Antioxidant_radical +  Antioxidant• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant compound.

Conclusion

While the direct antioxidant capacity of this compound remains to be experimentally determined, its structural features, particularly the presence of a p-coumaroyl group, suggest it may possess radical scavenging properties. The provided DPPH assay protocol and comparative data for established antioxidants, Quercetin and Ascorbic Acid, offer a robust framework for researchers to validate its potential. Future studies are encouraged to perform this assay to quantify the IC50 value of this compound, thereby providing a clearer understanding of its antioxidant efficacy.

Authenticating Hedyotis diffusa: A Comparative Guide to the Efficacy of 6-O-p-Coumaroyl Scandoside Methyl Ester as a Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of Hedyotis diffusa Willd., a significant herb in traditional medicine, is crucial for ensuring the safety and efficacy of its therapeutic applications. Adulteration with closely related species, such as Hedyotis corymbosa (L.) Lam. and Hedyotis tenelliflora Bl., poses a significant challenge to quality control. This guide provides a comprehensive comparison of analytical methods for authenticating H. diffusa, with a focus on the utility of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester as a specific chemical marker.

Superiority of 6-O-p-Coumaroyl Scandoside Methyl Ester as a Marker

Experimental data strongly indicates that this compound is a reliable and specific chemical marker for the authentication of Hedyotis diffusa. This iridoid glycoside is consistently detected in significant quantities in authentic H. diffusa samples while being absent or present in only trace amounts in common adulterants.

Quantitative Analysis of Marker Compounds

A comparative analysis of key chemical constituents across Hedyotis species reveals the distinctiveness of this compound. The following table summarizes the quantitative findings from a High-Performance Liquid Chromatography (HPLC) study, demonstrating the stark contrast in the concentration of this marker compound.

CompoundScleromitrion diffusum (H. diffusa) (mg/g)Hedyotis corymbosa (mg/g)Hedyotis tenelliflora (mg/g)
(E)-6-O-(p-coumaroyl) scandoside methyl ester 0.15 - 0.45 Below detection limit Below detection limit
Asperuloside0.01 - 0.050.50 - 1.50Below detection limit
Deacetyl asperulosidic acid methyl ester0.02 - 0.08Below detection limitBelow detection limit
Scandoside methyl ester0.01 - 0.04Below detection limitBelow detection limit

Data sourced from a study on the quality control of Scleromitrion diffusum.[1]

Comparative Authentication Methodologies

Several analytical techniques can be employed to authenticate H. diffusa. The following sections detail the experimental protocols for the most effective methods, highlighting the role of this compound and offering alternative approaches.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust and widely used technique for the quantitative determination of this compound. Its high resolution and sensitivity allow for the precise measurement of this marker compound.

  • Sample Preparation :

    • Grind dried herbal material to a fine powder (pass through a 24-mesh screen).

    • Accurately weigh 2.0 g of the powder and reflux with 20 mL of 70% ethanol (B145695) for 80 minutes.

    • Centrifuge the extract at 4,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 μm membrane prior to injection.[2]

  • Chromatographic Conditions :

    • HPLC System : Agilent 1260 series or equivalent with a Diode Array Detector (DAD).

    • Column : C18 column (4.6 mm × 250 mm, 5 μm).[3]

    • Mobile Phase : Isocratic elution with Methanol (B129727):Water (35:65, v/v).[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 40°C.[1]

    • Detection Wavelength : 313 nm.[1]

  • Standard Preparation :

    • Prepare a stock solution of (E)-6-O-(p-coumaroyl) scandoside methyl ester in methanol at a concentration of 3000 μg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to establish a calibration curve.

Thin-Layer Chromatography (TLC) for Qualitative Identification

TLC offers a simpler and more rapid method for the qualitative identification of this compound, making it suitable for initial screening purposes.

  • Sample and Standard Preparation :

    • Prepare sample extracts as described in the HPLC protocol.

    • Dissolve the reference standard of (E)-6-O-(p-coumaroyl) scandoside methyl ester in methanol to a concentration of 400 μg/mL.[2]

  • Chromatographic Conditions :

    • Stationary Phase : High-performance silica (B1680970) gel 60 F254 TLC plates.

    • Mobile Phase : A suitable solvent system, such as ethyl acetate:methanol:water, to achieve good separation.

    • Application : Apply equal volumes of the sample and standard solutions as bands onto the TLC plate.

    • Development : Develop the plate in a saturated chromatographic chamber until the solvent front reaches the desired height.

    • Visualization : Examine the developed plate under UV light at 254 nm and 365 nm. The presence of a spot in the sample chromatogram corresponding in Rf value and color to the standard confirms the presence of the marker.

DNA Barcoding: A Molecular Approach for Species Identification

As an alternative to chemical analysis, DNA barcoding provides a powerful tool for species-level identification based on standardized DNA regions.[4][5] This method is particularly useful when chemical profiles are ambiguous or when dealing with processed materials where morphological features are absent.

  • DNA Extraction :

    • Extract total genomic DNA from fresh or dried plant material using a commercial plant DNA extraction kit.

  • PCR Amplification :

    • Amplify specific DNA barcode regions using universal primers. For Hedyotis, the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA and the plastid petD region have been shown to be effective.[6]

  • DNA Sequencing :

    • Sequence the purified PCR products using Sanger sequencing.

  • Data Analysis :

    • Compare the obtained sequences with a reference database (e.g., GenBank) using BLAST (Basic Local Alignment Search Tool) to identify the species. Phylogenetic analysis can also be performed to determine the relationship between the unknown sample and known species.[4]

Visualizing the Authentication Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both chemical and molecular authentication methods.

cluster_0 Chemical Authentication Workflow A Sample Collection (Hedyotis diffusa) B Grinding and Extraction A->B C Filtration B->C D HPLC Analysis C->D Quantitative E TLC Analysis C->E Qualitative F Data Analysis (Quantification/Identification) D->F E->F G Authentication Result F->G

Chemical Authentication Workflow Diagram

cluster_1 Molecular Authentication Workflow H Sample Collection (Hedyotis Species) I DNA Extraction H->I J PCR Amplification (ITS/petD regions) I->J K DNA Sequencing J->K L Sequence Alignment and BLAST Analysis K->L M Species Identification L->M

Molecular Authentication Workflow Diagram

Conclusion

The authentication of Hedyotis diffusa is a critical step in ensuring the quality and safety of herbal medicine. The use of this compound as a specific chemical marker, quantified by HPLC, provides a highly reliable method for distinguishing H. diffusa from its common adulterants. While TLC offers a rapid screening tool, and DNA barcoding presents a powerful molecular alternative, the quantitative data supporting the exclusivity of this compound makes it an indispensable tool for researchers, scientists, and drug development professionals in the quality control of this important medicinal herb.

References

Pharmacokinetic Profile: A Comparative Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester and its Metabolite p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of the naturally occurring compound 6-O-p-Coumaroyl scandoside (B1681521) methyl ester and its primary metabolite, p-coumaric acid. The available experimental data indicates that 6-O-p-Coumaroyl scandoside methyl ester functions as a prodrug, undergoing metabolism to release the active metabolite, p-coumaric acid.

Executive Summary

Current research has focused on the pharmacokinetic analysis of p-coumaric acid following the administration of its parent compound, this compound. While detailed pharmacokinetic parameters for p-coumaric acid in rat plasma are available, corresponding data for the parent compound is notably absent in the reviewed literature. This suggests that this compound may be rapidly and extensively metabolized in vivo, resulting in plasma concentrations below the limit of detection of the analytical methods employed in the cited studies.

Quantitative Data Summary

The following table summarizes the available pharmacokinetic data for the metabolite, p-coumaric acid, following oral administration of E-6-O-p-coumaroyl scandoside methyl ester to rats. No quantitative pharmacokinetic data for the parent compound, this compound, is currently available in the reviewed scientific literature.

Table 1: Pharmacokinetic Parameters of p-Coumaric Acid in Rat Plasma Following Oral Administration of E-6-O-p-Coumaroyl Scandoside Methyl Ester

ParameterValueUnit
Parent Compound This compound-
CmaxData Not Available-
TmaxData Not Available-
AUCData Not Available-
Half-life (t½)Data Not Available-
Metabolite p-Coumaric Acid-
CmaxValue not explicitly stated in abstractµg/mL
TmaxValue not explicitly stated in abstracth
AUCValue not explicitly stated in abstractµg·h/mL
Half-life (t½)Value not explicitly stated in abstracth

Note: While a pharmacokinetic study was conducted, the abstract of the primary source does not provide the specific values for Cmax, Tmax, AUC, and half-life of p-coumaric acid. The study did, however, establish a linear calibration curve for p-coumaric acid in the concentration range of 0.02-5 µg/mL.[1]

Metabolic Pathway

The metabolic conversion of this compound to p-coumaric acid is a critical step in its pharmacological activity. The ester linkage in the parent compound is likely hydrolyzed by esterase enzymes in the body to yield p-coumaric acid and scandoside methyl ester.

parent 6-O-p-Coumaroyl Scandoside Methyl Ester enzyme Esterases (in vivo) parent->enzyme metabolite p-Coumaric Acid enzyme->metabolite Metabolism (Hydrolysis) cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Rat Plasma Sample acetonitrile Add Acetonitrile plasma->acetonitrile centrifuge Centrifuge acetonitrile->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection column Diamonsil C18 Column injection->column detection UV Detection (310 nm) column->detection quantification Quantification detection->quantification

References

Cross-Validation of Quantification Methods for 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of published High-Performance Liquid Chromatography (HPLC) methods for the quantification of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a bioactive compound found in medicinal plants such as Hedyotis diffusa. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to select the most appropriate analytical method for their specific research needs. This document outlines the experimental protocols and presents a side-by-side comparison of key quantitative performance parameters.

Comparative Analysis of HPLC Quantification Methods

Two distinct HPLC methods with UV detection are compared below. Method 1 is optimized for the simultaneous determination of multiple components in plant extracts, while Method 2 is tailored for the analysis of the target compound alongside its potential metabolite in an injection formulation.

ParameterMethod 1: Multi-component analysis in Hedyotis diffusaMethod 2: Analysis in Injection Formulation
Chromatographic Column C18 (4.6 mm × 250 mm, 5 µm)C8 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient elution with acetonitrile-waterIsocratic elution with acetonitrile-water (20:80, v/v) containing 0.3% acetic acid
Flow Rate 0.8 mL/min1.0 mL/min
Column Temperature 35 °CNot Specified
Detection Wavelength 238 nm310 nm
Linear Range 3.42-136.84 µg/mL5.2-41.4 µg/mL
Correlation Coefficient (r) >0.99930.9999
Recovery 99.8%-101.1%99.8% (RSD=1.8%)
Precision (RSD) ≤ 2.2%Not Specified
Reproducibility (RSD) ≤ 2.2%Not Specified
Sample Stability (RSD) ≤ 2.2%Not Specified

Experimental Protocols

Method 1: Simultaneous Determination in Hedyotis diffusa[1]

This method is designed for the quantitative analysis of (E)-6-O-p-coumaroyl scandoside methyl ester along with five other components in the medicinal plant Hedyotis diffusa.

1. Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: A gradient elution system using acetonitrile (B52724) and water.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 238 nm

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of (E)-6-O-p-coumaroyl scandoside methyl ester is prepared and diluted to create a series of calibration standards.

  • Sample Preparation: The plant material is extracted using an appropriate solvent, filtered, and then injected into the HPLC system.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

  • The concentration of the analyte in the sample is determined from the calibration curve.

Method 2: Determination in Baihua Sheshecao Injection[2]

This method is established for the simultaneous quantification of p-coumaric acid and (E)-6-O-p-coumaroyl scandoside methyl ester in an injection formulation.

1. Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: Hypersil C8 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (20:80, v/v) with the addition of 0.3% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

3. Standard and Sample Preparation:

  • Standard Solutions: Standard solutions of known concentrations for both p-coumaric acid and (E)-6-O-p-coumaroyl scandoside methyl ester are prepared.

  • Sample Preparation: The injection solution is appropriately diluted before injection into the HPLC system.

4. Data Analysis:

  • Linear regression analysis is used to establish the relationship between the peak area and the concentration for each analyte.

  • The amount of each compound in the injection is calculated based on the standard curve.

Visualized Experimental Workflows

Method1_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Method 1) cluster_data Data Analysis plant_material Hedyotis diffusa Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration sample_inject Prepared Sample filtration->sample_inject hplc_system HPLC System (C18 Column, Gradient Elution) sample_inject->hplc_system standard_prep Prepare Standard Solutions standard_prep->hplc_system detection UV Detection (238 nm) hplc_system->detection chromatogram Chromatogram detection->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of 6-O-p-Coumaroyl scandoside methyl ester using Method 1.

Method2_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (Method 2) cluster_data Data Analysis injection_sample Baihua Sheshecao Injection dilution Dilution injection_sample->dilution sample_inject Prepared Sample dilution->sample_inject hplc_system HPLC System (C8 Column, Isocratic Elution) sample_inject->hplc_system standard_prep Prepare Standard Solutions standard_prep->hplc_system detection UV Detection (310 nm) hplc_system->detection chromatogram Chromatogram detection->chromatogram linear_regression Linear Regression Analysis chromatogram->linear_regression quantification Quantification of Analytes linear_regression->quantification

Caption: Experimental workflow for the quantification of this compound using Method 2.

A Comparative Guide to the Inhibition of NF-κB and MAPK Signaling Pathways by 6-O-p-Coumaroyl Scandoside Methyl Ester and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester , a natural product isolated from Oldenlandia diffusa, as an inhibitor of the critical inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1] While the anti-inflammatory properties of Oldenlandia diffusa extracts are recognized, detailed quantitative data on the specific inhibitory effects of 6-O-p-Coumaroyl scandoside methyl ester on these pathways is not yet publicly available. This guide, therefore, serves as a research framework, presenting the known context, outlining the necessary experimental protocols to elucidate its activity, and offering a comparative landscape of other well-characterized natural inhibitors.

Introduction to NF-κB and MAPK Signaling in Inflammation

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Their dysregulation is implicated in a wide array of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Consequently, the targeted inhibition of these pathways is a major focus of contemporary drug discovery.

The NF-κB Pathway: In unstimulated cells, NF-κB transcription factors are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes.

The MAPK Pathways: This network of protein kinases, including p38, JNK, and ERK, responds to extracellular stimuli to regulate a variety of cellular processes, including inflammation, apoptosis, and proliferation. In the context of inflammation, the activation of p38 and JNK, in particular, leads to the production of inflammatory cytokines and mediators.

This compound: A Promising but Uncharacterized Inhibitor

This compound is an iridoid glycoside that has been identified as a constituent of Oldenlandia diffusa, a plant with a history of use in traditional medicine for its anti-inflammatory and anti-cancer properties. While the total flavonoids from this plant have been shown to suppress NF-κB and MAPK signaling, the specific contribution and potency of this compound remain to be quantified.

Comparative Analysis of Natural NF-κB and MAPK Inhibitors

To provide a context for the potential efficacy of this compound, the following table summarizes the inhibitory activities of other well-characterized natural compounds on the NF-κB and MAPK pathways. The IC50 values, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%, are provided where available.

Table 1: Comparison of IC50 Values for Natural Inhibitors of NF-κB and MAPK Pathways

CompoundTarget Pathway/MoleculeAssay SystemIC50 Value (µM)Reference
This compound NF-κB, MAPKData Not AvailableTo be determined
CurcuminNF-κBTNF-α-induced luciferase reporter assay~2.16[2]
QuercetinNF-κBLPS-induced RAW 264.7 cells~20[3]
FisetinNF-κBLPS-induced RAW 264.7 cells~20[3]
MyricetinNF-κBLPS-induced RAW 264.7 cells~40[3]
ResveratrolNF-κBVariousVaries
ParthenolideNF-κB (IKK)In vitro kinase assay~5
Bay 11-7082 (synthetic)NF-κB (IKKβ)In vitro kinase assay~10
PD98059 (synthetic)MAPK (MEK1)In vitro kinase assay~2-7
SB203580 (synthetic)MAPK (p38)In vitro kinase assay~0.3-0.5
SP600125 (synthetic)MAPK (JNK)In vitro kinase assay~0.1-0.2

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols for Elucidating Inhibitory Activity

To quantitatively assess the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways, the following established experimental protocols are recommended.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements is transfected into a suitable cell line (e.g., HEK293T or RAW 264.7). Upon stimulation with an NF-κB activator (e.g., TNF-α or LPS), activated NF-κB binds to the response elements and drives the expression of luciferase. The resulting luminescence is proportional to NF-κB activity and can be measured using a luminometer. The inhibitory effect of a compound is determined by the reduction in luminescence in its presence.

Detailed Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot Analysis of Phosphorylated p65, p38, JNK, and ERK

This technique allows for the direct visualization and semi-quantification of the activation state of key proteins in the NF-κB and MAPK pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of the target proteins (p-p65, p-p38, p-JNK, and p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection. The intensity of the resulting bands corresponds to the amount of phosphorylated protein.

Detailed Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p-p38, p-JNK, p-ERK, total p65, total p38, total JNK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Visualizing the Pathways and Experimental Workflow

To further clarify the mechanisms and experimental design, the following diagrams are provided.

G cluster_0 NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Degradation Degradation IκBα->Degradation Nucleus Nucleus NFκB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor 6-O-p-Coumaroyl scandoside methyl ester Inhibitor->IKK Inhibition?

Caption: The canonical NF-κB signaling pathway and the putative inhibitory point of action for this compound.

G cluster_1 MAPK Signaling Pathway Stimulus Stress/Cytokines MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Inhibitor 6-O-p-Coumaroyl scandoside methyl ester Inhibitor->MAP2K Inhibition?

Caption: An overview of the MAPK signaling cascades and a potential point of inhibition.

G cluster_2 Experimental Workflow start Cell Culture (e.g., RAW 264.7) treatment Compound Treatment (this compound) start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation lysate Cell Lysis & Protein Extraction stimulation->lysate luciferase Luciferase Assay (NF-κB Activity) lysate->luciferase western Western Blot (p-p65, p-MAPKs) lysate->western analysis Data Analysis (IC50 Determination) luciferase->analysis western->analysis

Caption: A streamlined workflow for assessing the inhibitory activity of this compound.

Conclusion and Future Directions

This compound represents a compelling candidate for a novel anti-inflammatory agent targeting the NF-κB and MAPK signaling pathways. However, a critical knowledge gap exists regarding its specific inhibitory potency and mechanism of action. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate this natural product. By determining its IC50 values and elucidating its effects on key signaling proteins, the scientific community can ascertain its therapeutic potential and pave the way for its development as a next-generation anti-inflammatory drug. The direct comparison with established natural and synthetic inhibitors will be crucial in positioning this compound within the landscape of inflammatory disease therapeutics.

References

A Comparative Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester from Different Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Promising Anti-Inflammatory Compound

This guide provides a comparative overview of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with demonstrated anti-inflammatory properties, from its known plant sources. This document synthesizes available data on its botanical origins, comparative yields, and mechanism of action, offering valuable insights for research and development in the pharmaceutical and nutraceutical industries.

Botanical Sources and Comparative Abundance

6-O-p-Coumaroyl scandoside methyl ester has been primarily isolated from the plant species Oldenlandia diffusa (synonyms: Hedyotis diffusa, Scleromitrion diffusum), a well-known herb in traditional medicine.[1][2] Another species from the same genus, Oldenlandia corymbosa, has also been a subject of comparative studies.

While direct quantitative data for this compound is limited, High-Performance Liquid Chromatography (HPLC) analysis of related compounds in O. diffusa and O. corymbosa provides valuable insights. One study revealed that O. corymbosa contains higher concentrations of a structurally similar compound, scandoside methyl ester, compared to O. diffusa.[1][3][4] This suggests that O. corymbosa could be a potentially richer source for related iridoid glycosides, although further targeted quantification of this compound is necessary for confirmation.

Table 1: Comparative Data of Key Iridoid Glycosides in Oldenlandia Species

CompoundOldenlandia diffusa (Scleromitrion diffusum)Oldenlandia corymbosaAnalytical Method
AsperulosideHigher relative contentLower relative contentHPLC[1][4]
Scandoside Methyl EsterLower relative contentHigher relative contentHPLC[1][4]
This compound Presence confirmedPresence not explicitly quantifiedHPLC

Note: The table is based on the relative abundance of related compounds, suggesting a potential for higher yields of similar iridoid glycosides in O. corymbosa.

Anti-Inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of iridoid glycosides, including this compound, are largely attributed to their ability to modulate key inflammatory signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.

Studies on the related compound scandoside have shown that it effectively suppresses the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in LPS-induced macrophages.[5] It is proposed that this compound follows a similar mechanism by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This, in turn, downregulates the expression of inflammatory mediators.

G Proposed Anti-Inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation IkappaB->Ub_Proteasome leads to NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, ILs) DNA->Inflammatory_Genes promotes transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of iridoid glycosides from Oldenlandia species, which can be adapted for the specific isolation of this compound.

  • Plant Material Preparation: Air-dried and powdered whole plants of Oldenlandia diffusa or Oldenlandia corymbosa are used as the starting material.

  • Extraction: The powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature with agitation for 24-48 hours. The extraction process is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-hexane to remove non-polar compounds, followed by partitioning of the aqueous layer with ethyl acetate (B1210297) to isolate compounds of medium polarity.

  • Chromatographic Purification: The ethyl acetate fraction, which is expected to be rich in iridoid glycosides, is further purified using a combination of chromatographic techniques.

    • Column Chromatography: The fraction is first subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Preparative HPLC: Fractions containing the target compound are then purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.

  • Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G General Workflow for Isolation Start Powdered Plant Material (Oldenlandia sp.) Extraction Methanol/Ethanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Ethyl Acetate Fraction PrepHPLC Preparative RP-HPLC ColumnChrom->PrepHPLC Analysis Structural Elucidation (NMR, MS) PrepHPLC->Analysis Pure Compound

Caption: A generalized workflow for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method, adapted from studies on Oldenlandia species, can be used for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 310 nm, corresponding to the absorption maximum of the p-coumaroyl group.

  • Quantification: A calibration curve is generated using a purified standard of this compound to determine its concentration in plant extracts.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the development of novel anti-inflammatory agents. While Oldenlandia diffusa is a confirmed source, comparative analysis of related compounds suggests that Oldenlandia corymbosa warrants further investigation as a potentially more abundant source. The proposed mechanism of action through the inhibition of the NF-κB pathway provides a solid foundation for further pharmacological studies.

For future research, it is imperative to conduct direct quantitative comparisons of this compound in different Oldenlandia species and other potential plant sources. In-depth in vivo studies are also crucial to validate its anti-inflammatory efficacy and to further elucidate its molecular targets within the NF-κB signaling cascade. Such research will be instrumental in harnessing the full therapeutic potential of this valuable natural product.

References

Comparative Efficacy of 6-O-p-Coumaroyl Scandoside Methyl Ester and Standard Anti-Inflammatory Drugs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory efficacy of the natural compound 6-O-p-Coumaroyl scandoside (B1681521) methyl ester against established anti-inflammatory drugs. Due to the limited availability of direct quantitative data for 6-O-p-Coumaroyl scandoside methyl ester, this comparison leverages data from structurally similar iridoid glycosides isolated from Hedyotis diffusa (also known as Oldenlandia diffusa) and its parent compound, scandoside.

Executive Summary

This compound is an iridoid glycoside found in medicinal plants such as Oldenlandia diffusa and Scrophularia striata, species with a history of use in traditional medicine for inflammatory conditions.[1][2][3] While direct studies on its anti-inflammatory potency are scarce, research on related compounds suggests a mechanism of action involving the inhibition of key inflammatory mediators and signaling pathways. This guide synthesizes the available evidence and presents a framework for evaluating its potential therapeutic utility in comparison to widely used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparative Efficacy Data

The following tables summarize the available quantitative data for iridoid glycosides structurally related to this compound and for common anti-inflammatory drugs. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing anti-inflammatory activity.

Table 1: In Vitro Anti-inflammatory Activity of Iridoid Glycosides (from Hedyotis diffusa) and Known Anti-inflammatory Drugs

CompoundTarget/AssayCell LineIC50 / Effect
Iridoid Glycoside 2 Nitric Oxide (NO) ProductionRAW 264.75.69 µM[4]
Iridoid Glycoside 4 Nitric Oxide (NO) ProductionRAW 264.76.16 µM[4]
Iridoid Glycoside 6 *Nitric Oxide (NO) ProductionRAW 264.76.84 µM[4]
Scandoside NO, PGE2, TNF-α, IL-6 ProductionRAW 264.7Significant inhibition (IC50 not specified)[5]
Ibuprofen (B1674241) Nitric Oxide (NO) ProductionRAW 264.7Significant reduction at 200 & 400 µM[6]
Dexamethasone Nitric Oxide (NO) ProductionJ774Dose-dependent inhibition (0.1-10 µM)[7][8]
Celecoxib COX-2 Enzyme ActivitySf9 cells40 nM[9]

*Note: Compounds 2, 4, and 6 are structurally similar iridoid glycosides from Hedyotis diffusa. This data is used as a proxy for this compound.

Signaling Pathways and Mechanism of Action

Research on scandoside, the parent compound of this compound, indicates that its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways.[5] These pathways are critical in the inflammatory response, regulating the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), which in turn are responsible for the production of NO and prostaglandins, respectively.

In contrast, traditional NSAIDs like ibuprofen primarily exert their effects through the non-selective inhibition of COX-1 and COX-2 enzymes. More selective COX-2 inhibitors, such as celecoxib, were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[9][10] Corticosteroids, like dexamethasone, have a broader mechanism of action that includes the inhibition of iNOS expression by destabilizing its mRNA.[7][11]

Anti-inflammatory Signaling Pathways Comparative Anti-inflammatory Mechanisms cluster_0 Iridoid Glycosides (e.g., Scandoside) cluster_1 NSAIDs (e.g., Ibuprofen, Celecoxib) cluster_2 Corticosteroids (e.g., Dexamethasone) Scandoside Scandoside MAPK_Inhibition MAPK Pathway Scandoside->MAPK_Inhibition Inhibits NFkB_Inhibition NF-κB Pathway Scandoside->NFkB_Inhibition Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_Inhibition->Gene_Expression Blocks iNOS_COX2 iNOS & COX-2 Production Gene_Expression->iNOS_COX2 Leads to NSAIDs NSAIDs COX_Inhibition COX-1 & COX-2 Enzymes NSAIDs->COX_Inhibition Inhibits Prostaglandins Prostaglandins COX_Inhibition->Prostaglandins Blocks Production of Dexamethasone Dexamethasone mRNA_Destabilization iNOS mRNA Destabilization Dexamethasone->mRNA_Destabilization Induces iNOS_Production iNOS Production mRNA_Destabilization->iNOS_Production Blocks

Caption: Comparative overview of the signaling pathways targeted by iridoid glycosides, NSAIDs, and corticosteroids.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative data presented.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of natural products.[4][12][13]

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, ibuprofen, dexamethasone) for 1 hour.

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to each well, except for the control group.

  • The plates are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any treatment.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1 assay) is performed in parallel.

Experimental_Workflow_NO_Assay Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre-treatment Pre-treat with Test Compounds Seeding->Pre-treatment LPS_Stimulation Induce Inflammation with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance at 540 nm Griess_Assay->Absorbance_Measurement Data_Analysis Calculate NO Inhibition Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

The available data, primarily from structurally related iridoid glycosides, suggests that this compound holds promise as an anti-inflammatory agent. Its potential mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, is distinct from that of traditional NSAIDs and may offer a different therapeutic profile.

However, a definitive comparison of its efficacy with known anti-inflammatory drugs is hampered by the lack of direct experimental data. Future research should focus on:

  • Isolation and Purification: Obtaining a pure sample of this compound for rigorous biological evaluation.

  • In Vitro Studies: Conducting comprehensive in vitro assays to determine its IC50 values for the inhibition of key inflammatory mediators such as NO, PGE2, TNF-α, and IL-6 in relevant cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models of inflammation.

Such studies are essential to fully characterize the anti-inflammatory potential of this compound and to determine its viability as a lead compound for the development of new anti-inflammatory therapies.

References

Safety Operating Guide

Safe Disposal of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a natural product often used in biochemical research.

Disposal Protocol

The disposal of 6-O-p-Coumaroyl scandoside methyl ester should be conducted in accordance with all relevant country, federal, state, and local regulations.[1] Although not classified as a hazardous substance for transport, caution is advised due to the limited toxicological data available.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

  • Respirator

  • Chemical safety goggles

  • Rubber boots

  • Heavy rubber gloves

Step 2: Containment of Spills

In the event of an accidental spill, it is crucial to prevent the generation of dust.[2] The area should be ventilated, and the spilled material should be carefully swept up or collected.

Step 3: Waste Collection

Place the collected waste into a suitable, labeled, and sealed container to await disposal.[2] This prevents the release of the compound into the environment.

Step 4: Final Disposal

The sealed container with the chemical waste should be disposed of through a licensed professional waste disposal service. It is important to note that this compound may be harmful to the aquatic environment.[1]

Quantitative Data

Comprehensive quantitative data on the ecotoxicological effects of this compound is largely unavailable. The following table summarizes the status of the available data based on current Material Safety Data Sheets (MSDS).

ParameterValueSource
ToxicityNo data availableBioCrick MSDS[1]
Persistence and DegradabilityNo data availableBioCrick MSDS[1]
Bioaccumulative PotentialNo data availableBioCrick MSDS[1]
Mobility in SoilNo data availableBioCrick MSDS[1]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined in this guide are based on the general safety and handling information provided in the available MSDS.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal PPE Wear Appropriate PPE (Respirator, Goggles, Gloves, Boots) Spill Accidental Spill Occurs Contain Contain Spill & Avoid Dust Generation Spill->Contain Immediate Action Collect Sweep Up & Place in a Labeled, Sealed Container Contain->Collect Store Hold for Waste Disposal Collect->Store Dispose Dispose via Licensed Professional Service Store->Dispose

References

Essential Safety and Operational Guidance for 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester.

This document provides critical safety and logistical information for the handling of 6-O-p-Coumaroyl scandoside methyl ester (CAS No. 83946-90-1), a natural product with potential applications in biochemical research and drug development.[1] The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling.[2]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification/Standard
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred.[3] Must be inspected prior to use.[4]
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[4]
Body Protection Laboratory coat or disposable gownA disposable gown is preferred.[3] For risk of splashing, use a fluid-resistant gown.
Respiratory Protection RespiratorRecommended, especially when handling the powder form to avoid dust formation.[2][5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Clear the workspace of any unnecessary items to prevent contamination.

2. Handling the Compound:

  • Avoid the formation of dust when handling the solid form of the compound.[4][5]

  • Measure and weigh the compound carefully to prevent spillage.

  • Use dedicated utensils (spatulas, weighing paper) for this compound.

3. Dissolving the Compound:

  • If preparing a solution, add the solvent to the compound slowly to prevent splashing.

  • Store solutions in tightly sealed, clearly labeled containers.

4. Post-Handling:

  • Thoroughly clean the work area after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.

2. Solid Waste Disposal:

  • Sweep up any solid spills carefully to avoid creating dust.[2][5]

  • Place the solid waste into a clearly labeled, sealed container for chemical waste.

3. Liquid Waste Disposal:

  • Small quantities of solutions (<50ml) can be absorbed onto an inert material like vermiculite (B1170534) or sand.[6]

  • Place the absorbed material into a sealed container for chemical waste.

  • Do not dispose of the compound or its solutions down the drain.[5]

4. Container Disposal:

  • Empty containers may retain product residues and should be treated as hazardous waste.[2]

  • Rinse containers thoroughly with an appropriate solvent, collecting the rinseate as chemical waste.

  • Dispose of the rinsed containers in accordance with institutional and local regulations.

5. Final Disposal:

  • All chemical waste containing this compound must be disposed of through a licensed hazardous waste disposal service.

Visualized Workflows

To further clarify the operational and disposal procedures, the following diagrams have been generated.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE Area Prepare Fume Hood Prep->Area Weigh Weigh Compound Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Workspace Dissolve->Clean Wash Wash Hands Clean->Wash Disposal_Workflow cluster_collection Waste Collection cluster_final Final Disposal Segregate Segregate Waste Solid Package Solid Waste Segregate->Solid Liquid Package Liquid Waste Segregate->Liquid Store Store in Designated Area Solid->Store Liquid->Store Dispose Licensed Disposal Store->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.